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  • Product: Thiane-4-carbohydrazide
  • CAS: 904298-67-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Thiane-4-Carbohydrazide: Synthesis, Properties, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of Thiane-4-carbohydrazide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. While this molecule is not extensively do...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Thiane-4-carbohydrazide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. While this molecule is not extensively documented in current literature, this paper constructs a robust profile by examining its constituent chemical features, proposing a reliable synthetic route, and extrapolating its potential biological significance based on analogous structures. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.

Introduction: The Scientific Rationale

The strategic combination of a thiane ring and a carbohydrazide moiety in Thiane-4-carbohydrazide presents a compelling case for its investigation as a novel scaffold in drug design. The thiane core, a saturated six-membered heterocycle containing a sulfur atom, offers a flexible, non-aromatic backbone that can be functionalized to explore three-dimensional chemical space. The carbohydrazide group is a versatile functional handle, known for its ability to form various heterocyclic systems and participate in hydrogen bonding, a critical interaction in molecular recognition by biological targets. The exploration of such underexplored chemical entities is a vital endeavor in the quest for new therapeutic agents with novel mechanisms of action.

Chemical Structure and Physicochemical Properties

The chemical structure of Thiane-4-carbohydrazide consists of a thiane ring substituted at the 4-position with a carbohydrazide group. The IUPAC name for this compound is (tetrahydro-2H-thiopyran-4-yl)methanehydrazide.

Molecular Formula: C₆H₁₂N₂OS

Molecular Weight: 160.24 g/mol

Table 1: Predicted Physicochemical Properties of Thiane-4-Carbohydrazide

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 160.24 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
logP (Octanol-Water Partition Coefficient) -0.5 to 0.5Indicates good aqueous solubility, which is favorable for formulation and absorption.
Hydrogen Bond Donors 3Suggests the potential for strong interactions with biological targets.
Hydrogen Bond Acceptors 3Contributes to solubility and target binding.
Topological Polar Surface Area (TPSA) 77.8 ŲWithin the range for good cell permeability and oral absorption.
pKa (most acidic) ~13-14 (N-H)The hydrazide protons are weakly acidic.
pKa (most basic) ~3-4 (N-H₂)The terminal amine of the hydrazide is weakly basic.

Synthesis of Thiane-4-Carbohydrazide: A Proposed Protocol

The synthesis of Thiane-4-carbohydrazide can be reliably achieved from the corresponding carboxylic acid, Thiane-4-carboxylic acid, through reaction with hydrazine hydrate. This is a well-established method for the formation of carbohydrazides.[1][2]

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from the commercially available Thiane-4-carbonitrile.

Synthesis_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Hydrazinolysis A Thiane-4-carbonitrile B Thiane-4-carboxylic acid A->B  H₂O, H⁺ or OH⁻, Δ C Thiane-4-carboxylic acid D Thiane-4-carbohydrazide C->D  NH₂NH₂·H₂O, EtOH, Reflux

Caption: Proposed two-step synthesis of Thiane-4-carbohydrazide.

Detailed Experimental Protocol

Step 1: Synthesis of Thiane-4-carboxylic acid from Thiane-4-carbonitrile

  • Rationale: The nitrile group of Thiane-4-carbonitrile[3] is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Acidic hydrolysis is often preferred to minimize potential side reactions.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add Thiane-4-carbonitrile (1 equivalent).

    • Add a 6 M aqueous solution of hydrochloric acid (10 equivalents).

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Thiane-4-carboxylic acid. Purification can be achieved by recrystallization if necessary.

Step 2: Synthesis of Thiane-4-carbohydrazide from Thiane-4-carboxylic acid

  • Rationale: The carboxylic acid is converted to the carbohydrazide by direct condensation with hydrazine hydrate.[1][2] The use of an alcohol as a solvent facilitates the reaction and the removal of water.

  • Procedure:

    • Dissolve Thiane-4-carboxylic acid (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.2 equivalents) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The product, Thiane-4-carbohydrazide, may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

    • If the product remains in solution, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications in Drug Development

While specific biological activities of Thiane-4-carbohydrazide have not been reported, the structural motifs present suggest several promising avenues for investigation.

As a Scaffold for Novel Heterocyclic Compounds

Carbohydrazides are key precursors in the synthesis of various five- and six-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.[4] These heterocyclic systems are prevalent in a wide range of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[4]

Biological_Potential A Thiane-4-carbohydrazide B 1,3,4-Oxadiazole Derivatives A->B C 1,3,4-Thiadiazole Derivatives A->C D 1,2,4-Triazole Derivatives A->D E Antimicrobial Activity B->E F Anti-inflammatory Activity C->F G Anticancer Activity D->G

Caption: Potential derivatization of Thiane-4-carbohydrazide and associated biological activities.

Potential as a Bioisostere

The thiane ring can act as a bioisostere for other cyclic systems, such as cyclohexane or piperidine, which are common in many drug molecules. The presence of the sulfur atom can influence the molecule's conformation, lipophilicity, and metabolic profile, potentially leading to improved pharmacokinetic or pharmacodynamic properties.

Metal Chelating Properties

The carbohydrazide moiety is known to coordinate with metal ions. This property could be exploited in the design of inhibitors for metalloenzymes, which are implicated in a variety of diseases.

Conclusion and Future Directions

Thiane-4-carbohydrazide represents a novel and synthetically accessible scaffold for the development of new chemical entities with therapeutic potential. This guide provides a foundational understanding of its structure, predicted properties, and a reliable synthetic pathway. Future research should focus on the experimental validation of the proposed synthesis and the physicochemical properties. Furthermore, the synthesis of a library of derivatives based on the Thiane-4-carbohydrazide core and their subsequent screening against a panel of biological targets is a logical next step to unlock the full potential of this promising molecule in drug discovery.

References

  • Scientific & Academic Publishing. Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry. 2012;2(2):38-51. Available from: [Link]

  • Google Patents. US3787482A - Method of synthesizing hydrazine compounds carboxylic acids.
  • ACS Publications. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development. 2023. Available from: [Link]

  • PubChem. Thiocarbohydrazide. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN1219752C - Process for preparing substituted hydrazide by using carboxylic acid.
  • PubChem. Thiane-4-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • PubMed Central. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Medicinal Chemistry Research. 2013;23(2):1046-1056. Available from: [Link]

  • MDPI. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules. 2022;27(24):8723. Available from: [Link]

  • Connect Chemicals. Carbohydrazide | CAS 497-18-7 | Supplier. Available from: [Link]

  • PubChem. Thiane-4-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Carbohydrazide. Available from: [Link]

Sources

Exploratory

Thiane Scaffolds in Medicinal Chemistry: Strategic Bioisosterism and Metabolic Tuning

The following technical guide is structured to serve as an authoritative resource for medicinal chemists, focusing on the strategic application of thiane scaffolds. Executive Summary The thiane (tetrahydrothiopyran) scaf...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for medicinal chemists, focusing on the strategic application of thiane scaffolds.

Executive Summary

The thiane (tetrahydrothiopyran) scaffold represents a distinct, underutilized bioisostere of cyclohexane and piperidine rings. While often overshadowed by its oxygenated counterpart (tetrahydropyran, THP) or nitrogenous analogs (piperidine), the thiane ring offers unique physicochemical properties driven by the sulfur atom’s large van der Waals radius, lipophilicity modulation, and diverse oxidation states (


, 

,

).

This guide provides a technical roadmap for integrating thiane scaffolds into drug discovery programs. It details the causality behind bioisosteric replacements, provides robust synthetic protocols for ring construction and functionalization, and analyzes the metabolic "switch" mechanism where S-oxidation serves as either a liability or a prodrug handle.

The Physicochemical Profile: Why Thiane?

Bioisosteric Comparison

The thiane ring is not merely a "sulfur version" of cyclohexane; it is a tool for modulating lipophilicity and metabolic stability without altering the core steric footprint significantly.

PropertyCyclohexane (

)
Piperidine (

)
Thiane (

)
Medicinal Chemistry Implication
Bond Length (C-X) 1.54 Å (C-C)1.47 Å (C-N)1.82 Å (C-S) Thiane is slightly larger/distorted; C-S bonds extend the ring reach.
LogP (Lipophilicity) ~3.4~0.8 (neutral)~2.1 Thiane is less lipophilic than cyclohexane but more than piperidine/THP.
H-Bonding NoneDonor/AcceptorWeak Acceptor Sulfur is a poor H-bond acceptor compared to Oxygen/Nitrogen.
Metabolic Fate C-HydroxylationN-Oxidation/DealkylationS-Oxidation S-oxidation (Sulfoxide/Sulfone) drastically alters polarity (LogP drops).
Conformational Analysis

Thiane adopts a chair conformation similar to cyclohexane but with a flattened region around the sulfur atom due to the longer C-S bonds (1.82 Å vs 1.54 Å).

  • Causality in Binding: This "flattening" can relieve steric clashes in tight hydrophobic pockets where a cyclohexane is too bulky, while the sulfur atom allows for specific

    
    -hole interactions with backbone carbonyls.
    

Synthetic Architectures

Constructing the thiane core requires navigating sulfur's nucleophilicity and susceptibility to oxidation. We prioritize convergent strategies that install the ring early or late depending on the sensitivity of other functional groups.

Workflow Visualization: Thiane Assembly

The following diagram outlines two primary routes: the Multicomponent Assembly (rapid diversity) and the Intramolecular Cyclization (high precision).

ThianeSynthesis Start Target: Thiane Scaffold RouteA Route A: Multicomponent (MCR) Start->RouteA High Diversity Needed RouteB Route B: Intramolecular Cyclization Start->RouteB Specific Core Needed ReagentsA Aldehyde + Malononitrile + CS2 + Amine RouteA->ReagentsA ReagentsB 1,5-Dihaloalkane + Na2S RouteB->ReagentsB IntermA Thiopyran Intermediate ReagentsA->IntermA Base Cat. Reduct Reduction (NaBH4/H2) IntermA->Reduct Final Functionalized Thiane Reduct->Final IntermB Cyclization (SN2) ReagentsB->IntermB IntermB->Final

Caption: Figure 1. Strategic routes for thiane ring construction. Route A offers rapid access to 4-substituted derivatives, while Route B is preferred for simple core synthesis.

Case Study: Metabolic Tuning & SAR

A critical feature of the thiane scaffold is its metabolic susceptibility to oxidation by cytochrome P450 (CYP450) and Flavin-containing monooxygenases (FMO). This is not always a liability; it can be a design feature.

The "Spipethiane" & Antiparasitic Series

Research into Spipethiane (a sigma receptor ligand) and related antiparasitic agents demonstrates how the oxidation state of the thiane ring acts as a molecular switch.

  • Sulfide (Thiane): Moderate polarity, good membrane permeability.

  • Sulfoxide (Thiane-1-oxide): Chiral center introduced. Increased polarity. Often acts as a prodrug or active metabolite.

  • Sulfone (Thiane-1,1-dioxide): Highly polar, metabolically stable, strong electron-withdrawing character.

Representative SAR Data

The following table summarizes data from antiparasitic 2,6-diaryl-thiane-4-one derivatives, illustrating the potency shift upon oxidation.

Compound VariantOxidation StateLogP (Calc)Activity (

)
Mechanism Note
Thiane-4-one S (Sulfide)3.81.2

M
High permeability; Metabolic soft spot.
Thiane-1-oxide S=O (Sulfoxide)2.10.4

M
Active Species. Balance of solubility/binding.
Thiane-1,1-dioxide O=S=O (Sulfone)1.2>10

M
Too polar; loss of hydrophobic interaction.

Interpretation: In this series, the sulfoxide represents the "Goldilocks" zone—sufficiently polar to reduce non-specific binding but maintaining target affinity. The sulfone loses potency, likely due to the steric bulk of the two oxygens or excessive polarity.

Experimental Protocols

Protocol A: Synthesis of 2,6-Diaryl-tetrahydrothiopyran-4-one

This protocol utilizes a double Michael addition strategy, robust for generating 2,6-disubstituted thianes.

Reagents:

  • Distyryl ketone (or bis-chalcone precursor)

  • Sodium sulfide nonahydrate (

    
    )
    
  • Ethanol/Water solvent system

Step-by-Step:

  • Preparation: Dissolve 10 mmol of distyryl ketone in 50 mL of Ethanol:Water (4:1) in a round-bottom flask.

  • Addition: Add 12 mmol of

    
     slowly at room temperature. The solution may turn yellow/orange.
    
  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor consumption of the enone via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to room temperature. Pour into ice-cold water (100 mL). The thiane product often precipitates as a white/pale solid.

  • Purification: Filter the solid. Recrystallize from Ethanol.

    • Yield Expectations: 75-85%.

    • Validation: 1H NMR should show disappearance of alkene protons (6.5-7.5 ppm region) and appearance of thiane ring protons (2.5-3.5 ppm).

Protocol B: Controlled S-Oxidation (Sulfoxide vs. Sulfone)

Controlling the oxidation state is critical.

To Sulfoxide (S=O):

  • Dissolve thiane (1 eq) in DCM at -78°C .

  • Add mCPBA (1.0 eq) dropwise over 30 minutes.

  • Quench immediately with saturated

    
     upon completion (TLC monitoring is essential to prevent over-oxidation).
    

To Sulfone (O=S=O):

  • Dissolve thiane (1 eq) in DCM at Room Temperature .

  • Add mCPBA (2.5 eq) or Oxone (2 eq) in aqueous methanol.

  • Stir overnight. Sulfones are highly stable and easy to isolate.

Metabolic Logic: The Beta-Elimination Pathway

One of the most sophisticated uses of the thiane scaffold is leveraging the beta-elimination of sulfoxides. In specific biological environments (often parasitic or hypoxic), the thiane-sulfoxide can undergo elimination to regenerate an active enone (Michael acceptor).

MetabolicPathway Thiane Thiane Scaffold (Sulfide) Sulfoxide Sulfoxide (Metabolite/Prodrug) Thiane->Sulfoxide CYP450 / FMO Sulfone Sulfone (Inactive/Excreted) Sulfoxide->Sulfone Over-oxidation Elimination Beta-Elimination (Regeneration of Double Bond) Sulfoxide->Elimination Biological Trigger ActiveDrug Active Enone (Covalent Inhibitor) Elimination->ActiveDrug Release

Caption: Figure 2.[1] Metabolic fate of the thiane scaffold. The sulfoxide intermediate can diverge into stable excretion (sulfone) or bioactive activation (beta-elimination).

References

  • Piergentili, A., et al. (2010).[2] "Novel highly potent and selective sigma receptor ligands: Spipethiane derivatives." Journal of Medicinal Chemistry.

  • Davioud-Charvet, E., et al. (2001). "Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • Lesyk, R., et al. (2018). "Thiazine and Thiane Scaffolds in Medicinal Chemistry: A Review." Mini-Reviews in Medicinal Chemistry.

  • Kirihara, M., et al. (2010).[3] "Tantalum Carbide-Catalyzed Oxidation of Sulfides to Sulfoxides and Sulfones." Synlett.

Sources

Foundational

Bioisosteric Applications of Thiane-4-Carbohydrazide in Drug Design

Technical Whitepaper | Version 2.0 Executive Summary In the optimization of lead compounds, medicinal chemists frequently encounter "molecular obesity" (high MW/LogP) or metabolic liabilities associated with nitrogenous...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.0

Executive Summary

In the optimization of lead compounds, medicinal chemists frequently encounter "molecular obesity" (high MW/LogP) or metabolic liabilities associated with nitrogenous heterocycles. Thiane-4-carbohydrazide represents a high-value, underutilized scaffold that offers a strategic bioisosteric alternative to piperidine-4-carbohydrazides and cyclohexane analogues.

This guide analyzes the physicochemical and pharmacological advantages of the thiane (tetrahydrothiopyran) core combined with the versatile carbohydrazide "warhead." We explore its utility in modulating lipophilicity, altering metabolic soft spots (S-oxidation vs. N-dealkylation), and serving as a divergent precursor for 1,3,4-oxadiazole and 1,2,4-triazole pharmacophores.

Structural Architecture & Physicochemical Properties[1][2][3]

The thiane-4-carbohydrazide molecule consists of a saturated six-membered sulfur-containing ring (thiane) functionalized at the C4 position with a hydrazinecarbonyl group.

The Thiane Core: A Bioisosteric Analysis

The replacement of a methylene (-CH₂-) or amine (-NH-) group with a thioether (-S-) constitutes a classical bioisosteric exchange. However, the implications on the 3D molecular envelope are profound due to the atomic properties of sulfur.

PropertyCyclohexane CorePiperidine CoreThiane Core Impact on Drug Design
Bond Length C–C: 1.54 ÅC–N: 1.47 ÅC–S: 1.82 Å Thiane ring is expanded; substituents at C4 are projected further into the binding pocket.
Bond Angle C–C–C: ~109.5°C–N–C: ~110°C–S–C: ~99° The narrower angle at sulfur increases ring puckering (chair form is more acute).
Van der Waals Radius -N: 1.55 ÅS: 1.80 Å Increased steric bulk at the 1-position without introducing H-bond donor capability.
Lipophilicity (LogP) HighLow (Ionizable)Moderate/High Thiane is more lipophilic than piperidine but lacks the basic nitrogen center, eliminating lysosomal trapping.
The Carbohydrazide Linker

The -CONHNH₂ moiety serves as a bidentate hydrogen bond donor/acceptor capable of interacting with Asp/Glu residues in active sites. Crucially, it acts as a "diversity gateway," allowing rapid access to rigid heterocyclic scaffolds during hit-to-lead optimization.

Strategic Applications in Drug Discovery[1][4]

Mitigating Metabolic Clearance (The "S-Switch")

Piperidine rings are notorious for oxidative metabolism at the


-carbon (adjacent to nitrogen) or N-dealkylation. Replacing the piperidine with a thiane ring blocks these pathways.
  • Metabolic Route: Thiane undergoes S-oxidation to form sulfoxides (chiral) and subsequently sulfones .

  • Advantage: Sulfoxides are highly polar, increasing water solubility of the metabolite and facilitating renal excretion without generating reactive iminium intermediates often seen with piperidines.

Vector Modulation

Due to the longer C–S bonds (1.82 Å), the thiane ring creates a subtle "extension" of the pharmacophore vector. If a piperidine-based inhibitor is slightly too short to reach a deep hydrophobic pocket, the thiane analog can bridge that gap (approx. 0.3–0.5 Å extension) while maintaining the chair conformation.

Synthetic Methodologies

The synthesis of thiane-4-carbohydrazide is a robust, two-step protocol starting from commercially available thiane-4-one or thiane-4-carboxylic acid.

Core Synthesis Protocol

Objective: Synthesis of Thiane-4-carbohydrazide from Thiane-4-carboxylic acid.

Reagents:

  • Thiane-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Methanol (MeOH)

  • Hydrazine hydrate (

    
    ) (excess)
    

Step-by-Step Protocol:

  • Esterification:

    • Dissolve thiane-4-carboxylic acid (10 mmol) in dry MeOH (20 mL).

    • Cool to 0°C. Add

      
       (1.2 eq) dropwise.
      
    • Reflux for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Concentrate in vacuo to yield methyl thiane-4-carboxylate as an oil.

  • Hydrazinolysis:

    • Redissolve the methyl ester in absolute EtOH (15 mL).

    • Add Hydrazine hydrate (5.0 eq) slowly at room temperature. Note: Excess hydrazine prevents dimer formation.

    • Reflux for 6–8 hours.

    • Cool to 4°C overnight. The product usually precipitates as white crystals.

    • Purification: Filter and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

Divergent Synthesis: From Hydrazide to Heterocycles

The hydrazide is rarely the endpoint. It is cyclized to form 1,3,4-oxadiazoles (H-bond acceptor bioisosteres of amides) or 1,2,4-triazoles.

Protocol: Cyclization to 5-substituted-1,3,4-oxadiazole-2-thiane

  • Suspend thiane-4-carbohydrazide (1 mmol) in

    
     (5 mL).
    
  • Add the appropriate carboxylic acid (R-COOH, 1 mmol).

  • Reflux for 4–6 hours.

  • Quench carefully onto crushed ice/sodium bicarbonate.

  • Extract with EtOAc.

Visualizing the Bioisosteric & Synthetic Logic

The following diagrams illustrate the decision-making process for selecting the thiane scaffold and the synthetic tree accessible from this core.

Bioisosteric Decision Tree

Caption: Logic flow for replacing Piperidine/Cyclohexane with Thiane based on DMPK requirements.

Bioisostere_Logic Start Lead Optimization Issue High_Clearance High Metabolic Clearance? Start->High_Clearance Basic_Center Problematic Basic Amine? Start->Basic_Center Solubility Poor Solubility? Start->Solubility Piperidine Current Scaffold: Piperidine High_Clearance->Piperidine Yes Basic_Center->Piperidine Yes Cyclohexane Current Scaffold: Cyclohexane Solubility->Cyclohexane Yes Thiane_Meta Thiane Core (Blocks N-dealkylation) Piperidine->Thiane_Meta Replace NH with S (Remove basicity) Thiane_Sol Thiane Core (S-Oxidation increases polarity) Cyclohexane->Thiane_Sol Replace CH2 with S (Metabolic S-oxide is polar)

Synthetic Divergence from Thiane-4-Carbohydrazide

Caption: Synthetic workflow converting the hydrazide core into bioactive heterocyclic pharmacophores.

Synthetic_Tree Ester Methyl thiane-4-carboxylate Hydrazide Thiane-4-carbohydrazide (The Pivot) Ester->Hydrazide N2H4·H2O Reflux SchiffBase Acylhydrazones (Antimicrobial/Antiviral) Hydrazide->SchiffBase Ar-CHO EtOH, cat. AcOH Oxadiazole 1,3,4-Oxadiazole (Amide Bioisostere) Hydrazide->Oxadiazole R-COOH POCl3, Reflux Thiadiazole 1,3,4-Thiadiazole (Lipophilic) Hydrazide->Thiadiazole CS2 / KOH then H2SO4 Triazole 1,2,4-Triazole (H-bond Donor) Hydrazide->Triazole R-CN / K2CO3 or CS2/N2H4

Metabolic Pathway Analysis

Understanding the fate of the thiane ring in vivo is critical for safety assessment. Unlike piperidine, which often forms reactive metabolites, thiane undergoes predictable oxidation.

MetaboliteStructurePolarityToxicity Risk
Parent Thiane-RLipophilicLow
Sulfoxide Thiane-1-oxide-RHigh (Dipolar)Low (Excretable)
Sulfone Thiane-1,1-dioxide-RModerateLow (Stable)

Note: The sulfoxide creates a new chiral center at the sulfur atom, potentially leading to diastereomers if the C4 substituent is chiral. This must be resolved during analytical development.

References

  • Bioisosterism in Drug Design

    • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

  • Thiane Ring Chemistry & Conformation

    • Eliel, E. L., & Willer, R. L. (1977). Conformational Analysis. 34. Conformational Equilibria in 4-Substituted Thianes. Journal of the American Chemical Society, 99(6), 1936-1942. Link

  • Synthesis of Carbohydrazides and 1,3,4-Oxadiazoles

    • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. Link

  • Metabolic Oxidation of Sulfur Heterocycles

    • Damani, L. A. (1987). Metabolism of Sulphur-Containing Drugs. Drug Metabolism and Drug Interactions, 5(3-4). Link

  • Hydrazide-Hydrazone Biological Activity

    • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. Link

Protocols & Analytical Methods

Method

Application Note: Protocol for Schiff Base Formation using Thiane-4-carbohydrazide

Introduction & Scope This application note details the optimized protocol for synthesizing hydrazone derivatives (classically referred to as Schiff bases in medicinal chemistry contexts) using thiane-4-carbohydrazide as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the optimized protocol for synthesizing hydrazone derivatives (classically referred to as Schiff bases in medicinal chemistry contexts) using thiane-4-carbohydrazide as the nucleophilic scaffold.

Thiane derivatives, characterized by a saturated six-membered sulfur-containing ring, are increasingly relevant in drug discovery for their potential antimicrobial and antitubercular profiles. The formation of the azomethine bond (


) via condensation with carbonyl compounds is a critical step in diversifying this scaffold.
Key Chemical Challenges
  • Nucleophilicity Balance: The hydrazide nitrogen (

    
    ) is less nucleophilic than a standard amine due to the electron-withdrawing effect of the adjacent carbonyl group.
    
  • pH Sensitivity: The reaction requires acid catalysis to activate the electrophilic carbonyl partner, but excessive acidity can protonate the hydrazide, arresting the reaction.

  • Sulfur Sensitivity: The thiane sulfur is susceptible to oxidation; therefore, non-oxidative conditions are strictly maintained.

Mechanistic Principles

The reaction follows an acid-catalyzed addition-elimination pathway. The thiane-4-carbohydrazide acts as the nucleophile attacking the carbonyl carbon of the aldehyde/ketone.

Reaction Pathway[1][2][3][4][5][6][7]
  • Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal amino group of the hydrazide attacks the carbonyl carbon.

  • Proton Transfer: A tetrahedral carbinolamine intermediate is formed.

  • Dehydration: The hydroxyl group is protonated and leaves as water, driving the formation of the

    
     double bond.
    
Mechanistic Visualization[8]

Mechanism Reactants Reactants (Hydrazide + Aldehyde) Activation Carbonyl Activation (Acid Catalyst) Reactants->Activation H+ Attack Nucleophilic Attack (Tetrahedral Intermediate) Activation->Attack k1 (Slow) Dehydration Dehydration (-H₂O) Attack->Dehydration Proton Transfer Product Hydrazone Product (C=N Bond Formed) Dehydration->Product Irreversible

Figure 1: Acid-catalyzed condensation mechanism for hydrazone formation.

Experimental Protocol

Materials & Reagents[4]
  • Thiane-4-carbohydrazide: (>95% purity).[1]

  • Electrophile: Substituted Benzaldehyde or Ketone (1.0 - 1.2 equivalents).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

    • Note: If solubility is poor, use a 9:1 EtOH:DMSO mixture.

  • Catalyst: Glacial Acetic Acid (AcOH).[2]

Step-by-Step Methodology

Step 1: Solubilization In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of thiane-4-carbohydrazide in 15-20 mL of absolute ethanol.

  • Critical Check: If the solution is cloudy, warm gently to 40°C. The solution must be clear before proceeding to ensure homogenous kinetics.

Step 2: Addition of Electrophile Add 1.0 mmol (equimolar) of the aromatic aldehyde/ketone.

  • Optimization: For sterically hindered ketones, increase stoichiometry to 1.2 mmol .

Step 3: Catalysis Add 2-3 drops of Glacial Acetic Acid.

  • Why: This adjusts the pH to ~4.5-5.0, the optimal window for maximizing rate without protonating the nucleophile.

Step 4: Reflux Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 3 to 6 hours .

  • Monitoring: Check reaction progress via TLC (System: Hexane:Ethyl Acetate 6:4). The hydrazide spot (usually lower Rf) should disappear.

Step 5: Isolation & Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture onto 50 g of crushed ice with stirring.

  • A precipitate should form immediately. Stir for 15 minutes to maximize aggregation.

  • Filter the solid under vacuum. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

Step 6: Purification Recrystallize the crude product from hot ethanol or an ethanol/DMF mixture. Dry in a vacuum desiccator over


 or anhydrous 

.
Experimental Workflow Diagram

Workflow Start Start: Dissolve Thiane-4-carbohydrazide (Solvent: EtOH) AddR Add Aldehyde/Ketone (1.0 - 1.2 eq) Start->AddR Cat Add Catalyst (Glacial AcOH, pH ~5) AddR->Cat Reflux Reflux (3-6 Hours) Temp: 78°C Cat->Reflux TLC TLC Check (Hex:EtOAc) Reflux->TLC TLC->Reflux Incomplete Ice Pour onto Crushed Ice TLC->Ice Complete Filter Vacuum Filtration & Wash Ice->Filter Recrys Recrystallization (EtOH/DMF) Filter->Recrys

Figure 2: Operational workflow for the synthesis and isolation of thiane-hydrazones.

Troubleshooting & Optimization (Self-Validating Systems)

The following table summarizes common failure modes and their corrective actions based on the "Self-Validating" principle—if the observation does not match the expected outcome, apply the correction immediately.

ObservationDiagnosisCorrective Action
No Precipitate on Ice Product is too soluble or reaction failed.1. Rotovap to remove 50% solvent, then re-ice.2. Check pH; if neutral, add 1 more drop AcOH and reflux 1h.
"Oiling Out" Product melting point is near room temp or impurities present.Decant supernatant. Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Multiple TLC Spots Hydrolysis or incomplete conversion.Hydrolysis: Avoid excess water in solvent.Incomplete: Increase reflux time or add 0.1 eq excess reagent.
Darkening of Color Oxidation of Thiane Sulfur.Ensure inert atmosphere (

balloon) during reflux. Use degassed solvents.

Characterization Standards

To validate the structure, the following spectral signatures must be confirmed:

  • IR Spectroscopy:

    • Appearance of C=N stretch at

      
      .[3]
      
    • Appearance of Amide C=O at

      
      .[3]
      
    • Disappearance of the hydrazide

      
       doublet (
      
      
      
      ).
  • 
    H NMR (DMSO-
    
    
    
    ):
    • Singlet at

      
       8.0–8.8 ppm (Azomethine 
      
      
      
      ).
    • Singlet at

      
       10.0–12.0 ppm (Amide 
      
      
      
      ).
    • Multiplets at

      
       1.5–3.5 ppm (Thiane ring protons).
      

References

  • Mechanistic Insight: Sayer, J. M., et al. "Nucleophilic Catalysis of Hydrazone Formation." Journal of the American Chemical Society, vol. 134, no. 3, 2012. Link

  • General Protocol: "Synthesis of hydrazones." Organic Chemistry Portal. Link

  • Heterocyclic Hydrazones: Esmadi, F. "Synthesis and Characterization of Some Transition Metal Complexes of Thiocarbohydrazone Schiff Bases." Jordan Journal of Chemistry, vol. 8, no. 1, 2013. Link

  • Reaction Monitoring: "Effective methods for the synthesis of hydrazones... reaction monitoring using a chemometric approach." RSC Advances, 2020. Link

Sources

Application

Application Notes and Protocols for the Cyclization of Thiane-4-carbohydrazide in Heterocyclic Synthesis

Introduction: The Thiane Moiety as a Privileged Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacoki...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiane Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, has emerged as a valuable scaffold in medicinal chemistry.[1] Its non-planar, flexible conformation allows for the exploration of three-dimensional chemical space, potentially enhancing binding affinity and selectivity for biological targets.[1] Furthermore, the presence of the sulfur atom can introduce favorable metabolic properties and engage in unique non-covalent interactions within protein binding pockets.[1] The integration of the thiane moiety into pharmacologically active heterocyclic systems, such as oxadiazoles, thiadiazoles, and triazoles, represents a promising strategy for the development of novel therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

This document provides detailed application notes and protocols for the cyclization of thiane-4-carbohydrazide, a key building block for accessing a variety of thiane-substituted five-membered heterocycles. The protocols outlined below are designed to be robust and reproducible, providing researchers in drug development and synthetic chemistry with a practical guide to the synthesis of these valuable compounds.

Core Synthetic Strategies and Mechanistic Rationale

The carbohydrazide functional group is a versatile precursor for the synthesis of numerous five-membered heterocycles. The lone pair of electrons on the terminal nitrogen atom and the nucleophilicity of the secondary amine provide multiple reactive sites for cyclization reactions. The primary cyclization pathways for thiane-4-carbohydrazide explored in these notes involve its reaction with carbon disulfide and isothiocyanates.

Cyclization with Carbon Disulfide: A Gateway to Oxadiazoles and Triazoles

The reaction of thiane-4-carbohydrazide with carbon disulfide in a basic medium is a cornerstone of its synthetic utility. This reaction proceeds through the initial formation of a dithiocarbazate salt, which serves as a common intermediate for the synthesis of both 1,3,4-oxadiazole-2-thiols and 4-amino-1,2,4-triazole-3-thiols. The choice of subsequent reaction conditions dictates the final heterocyclic product.

  • Formation of 5-(Thian-4-yl)-1,3,4-oxadiazole-2-thiol: Treatment of the intermediate dithiocarbazate salt with a mineral acid induces cyclization to the corresponding 1,3,4-oxadiazole-2-thiol. The acidic environment facilitates the elimination of hydrogen sulfide and promotes the intramolecular attack of the oxygen atom of the carbohydrazide onto the dithiocarbamate carbon.

  • Formation of 4-Amino-5-(thian-4-yl)-4H-1,2,4-triazole-3-thiol: Alternatively, refluxing the dithiocarbazate salt with hydrazine hydrate leads to the formation of a 4-amino-1,2,4-triazole-3-thiol. In this pathway, the hydrazine hydrate acts as a nitrogen source, displacing hydrogen sulfide and facilitating the formation of the triazole ring.[4][5]

G A Thiane-4-carbohydrazide B Potassium Dithiocarbazate Intermediate A->B  CS2, KOH C 5-(Thian-4-yl)-1,3,4-oxadiazole-2-thiol B->C  Acidification (e.g., HCl) D 4-Amino-5-(thian-4-yl)-4H-1,2,4-triazole-3-thiol B->D  Hydrazine Hydrate, Reflux

Figure 1: General reaction scheme for the cyclization of thiane-4-carbohydrazide with carbon disulfide.

Cyclization with Isothiocyanates: Synthesis of 1,2,4-Triazole-3-thiones

The reaction of thiane-4-carbohydrazide with isothiocyanates provides a direct route to 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. This reaction begins with the nucleophilic attack of the terminal nitrogen of the carbohydrazide on the electrophilic carbon of the isothiocyanate, forming a thiosemicarbazide intermediate. Subsequent base-catalyzed intramolecular cyclization, with the elimination of water, yields the stable triazole-3-thione ring system.[6] The choice of isothiocyanate allows for the introduction of various substituents at the N-4 position of the triazole ring, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.

G A Thiane-4-carbohydrazide B Thiosemicarbazide Intermediate A->B  R-NCS C 4-Substituted-5-(thian-4-yl)-2,4-dihydro- 3H-1,2,4-triazole-3-thione B->C  Base (e.g., NaOH), Reflux

Figure 2: General reaction scheme for the synthesis of 1,2,4-triazole-3-thiones from thiane-4-carbohydrazide.

Experimental Protocols

The following protocols are detailed procedures for the synthesis of key heterocyclic derivatives from thiane-4-carbohydrazide.

Protocol 1: Synthesis of 5-(Thian-4-yl)-1,3,4-oxadiazole-2-thiol

This protocol details the two-step synthesis of 5-(thian-4-yl)-1,3,4-oxadiazole-2-thiol via the formation of a potassium dithiocarbazate intermediate followed by acid-catalyzed cyclization.[7]

Materials:

  • Thiane-4-carbohydrazide

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Absolute ethanol

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Ice

Procedure:

  • Formation of Potassium 3-(Thiane-4-carbonyl)dithiocarbazate:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (0.01 mol) in absolute ethanol (50 mL).

    • To this solution, add thiane-4-carbohydrazide (0.01 mol) and stir until a clear solution is obtained.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add carbon disulfide (0.012 mol) dropwise to the cooled solution while stirring vigorously.

    • Continue stirring at room temperature for 12-16 hours.

    • The precipitated potassium dithiocarbazate salt is then collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Cyclization to 5-(Thian-4-yl)-1,3,4-oxadiazole-2-thiol:

    • Suspend the dried potassium dithiocarbazate salt (0.008 mol) in water (30 mL).

    • Cool the suspension in an ice bath.

    • Acidify the suspension by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3.

    • A solid precipitate will form. Stir the mixture at room temperature for 1 hour to ensure complete precipitation.

    • Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford pure 5-(thian-4-yl)-1,3,4-oxadiazole-2-thiol.

Protocol 2: Synthesis of 4-Amino-5-(thian-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol describes the synthesis of 4-amino-5-(thian-4-yl)-4H-1,2,4-triazole-3-thiol from the potassium dithiocarbazate intermediate.[4][5]

Materials:

  • Potassium 3-(thiane-4-carbonyl)dithiocarbazate (from Protocol 1)

  • Hydrazine hydrate (80-99%)

  • Water

Procedure:

  • To a suspension of potassium 3-(thiane-4-carbonyl)dithiocarbazate (0.01 mol) in water (40 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (0.02 mol).

  • Heat the mixture to reflux with stirring for 4-6 hours. The evolution of hydrogen sulfide gas should be noted (perform in a well-ventilated fume hood).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of 5-6.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to yield pure 4-amino-5-(thian-4-yl)-4H-1,2,4-triazole-3-thiol.[4]

Protocol 3: Synthesis of 4-Phenyl-5-(thian-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol provides a method for the synthesis of a 1,2,4-triazole-3-thione derivative through the reaction of thiane-4-carbohydrazide with phenyl isothiocyanate.

Materials:

  • Thiane-4-carbohydrazide

  • Phenyl isothiocyanate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Dilute hydrochloric acid

Procedure:

  • Formation of 2-(Thiane-4-carbonyl)-N-phenylhydrazine-1-carbothioamide:

    • Dissolve thiane-4-carbohydrazide (0.01 mol) in ethanol (30 mL) in a 100 mL round-bottom flask.

    • Add phenyl isothiocyanate (0.01 mol) to the solution and reflux the mixture for 3-4 hours.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The precipitated solid is filtered, washed with water, and dried. This intermediate thiosemicarbazide can be used in the next step without further purification.

  • Cyclization to 4-Phenyl-5-(thian-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione:

    • Suspend the intermediate thiosemicarbazide (0.008 mol) in an aqueous solution of sodium hydroxide (8%, 50 mL).

    • Reflux the mixture for 4-5 hours.

    • After cooling, filter the solution to remove any insoluble impurities.

    • Acidify the filtrate with dilute hydrochloric acid until a precipitate is formed.

    • Collect the solid product by filtration, wash with water, and dry.

    • Recrystallize from ethanol to obtain pure 4-phenyl-5-(thian-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Summary of Reaction Conditions and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the cyclization of thiane-4-carbohydrazide. Please note that yields are dependent on the purity of starting materials and adherence to the described protocols. Optimization may be required to achieve higher yields.

ProductReagentsSolventTemperatureTime (h)Typical Yield (%)
5-(Thian-4-yl)-1,3,4-oxadiazole-2-thiol1. CS₂, KOH 2. HClEthanol/WaterRT then Reflux12-1870-85
4-Amino-5-(thian-4-yl)-4H-1,2,4-triazole-3-thiol1. CS₂, KOH 2. Hydrazine HydrateEthanol/WaterRT then Reflux16-2265-80
4-Phenyl-5-(thian-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione1. Phenyl isothiocyanate 2. NaOHEthanol/WaterReflux7-975-90

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the synthesis of key thiane-substituted 1,3,4-oxadiazole and 1,2,4-triazole derivatives from thiane-4-carbohydrazide. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to the favorable properties imparted by the thiane ring. The straightforward nature of these reactions, coupled with the potential for diversification through the use of various isothiocyanates, makes these methods highly valuable for the generation of compound libraries for drug discovery programs. The presented protocols, along with the mechanistic insights, should serve as a valuable resource for researchers and scientists in the field of synthetic and medicinal chemistry.

References

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). Retrieved from [Link]

  • Thiocarbohydrazides: Synthesis and Reactions. (2012). American Journal of Chemistry, 2(2), 38-51. Retrieved from [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2018). Drug Design, Development and Therapy, 12, 2637–2654. Retrieved from [Link]

  • Synthetic access to thiolane-based therapeutics and biological activity studies. (2021). European Journal of Medicinal Chemistry, 225, 113659. Retrieved from [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2011). Molecules, 16(10), 8563-8573. Retrieved from [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2492. Retrieved from [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. (2020). Molecules, 25(5), 1206. Retrieved from [Link]

  • Synthesis, characterization and antioxidant activity of some 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2014). International Journal of Applied Science and Technology, 4(2), 204-212. Retrieved from [Link]

  • Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. (1961). Acta Chemica Scandinavica, 15, 1295-1302. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. (2013). Farmacia, 61(5), 893-902. Retrieved from [Link]

  • The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones. (1969). Journal of the Chemical Society C: Organic, 1533-1536. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301. Retrieved from [Link]

  • Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. (2020). Current Organic Synthesis, 17(6), 436-453. Retrieved from [Link]

  • Role of sulphur-heterocycles in medicinal chemistry: An update. (2019). European Journal of Medicinal Chemistry, 180, 486-508. Retrieved from [Link]

  • Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. (2021). Journal of Research in Chemistry, 3(2), 151-157. Retrieved from [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[7][8][9]-triazole-3-thiol derivatives as antimicrobial agents. (2010). Medicinal Chemistry Research, 19(3), 253-264. Retrieved from [Link]

  • Reaction of Diphenylphosphinal Formic Acid Hydrazide with Isothiocyanates. (2023). Russian Journal of General Chemistry, 93(Suppl 2), S464–S468. Retrieved from [Link]

  • Reaction of compound 1 with carbon disulfide. (n.d.). Retrieved from [Link]

  • Heterocycles in Medicinal Chemistry. (2019). Molecules, 24(17), 3125. Retrieved from [Link]

  • The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. (2012). International Journal of Organic Chemistry, 2(2), 126-134. Retrieved from [Link]

  • Carbon Disulfide from NH4SCN? (2011). Retrieved from [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). Chemistry, 4(4), 1335-1349. Retrieved from [Link]

  • Role of sulphur-heterocycles in medicinal chemistry: An update. (2019). European Journal of Medicinal Chemistry, 180, 486-508. Retrieved from [Link]

Sources

Method

Application Note: High-Efficiency Synthetic Routes for Thiane-4-carbohydrazide Derivatives

Executive Summary & Bioisosteric Rationale Thiane-4-carbohydrazide (1 ) represents a critical scaffold in medicinal chemistry, serving as a lipophilic, non-basic bioisostere of piperidine-4-carbohydrazide. While piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Bioisosteric Rationale

Thiane-4-carbohydrazide (1 ) represents a critical scaffold in medicinal chemistry, serving as a lipophilic, non-basic bioisostere of piperidine-4-carbohydrazide. While piperidine introduces a basic center (


) often requiring masking to improve membrane permeability, the thiane ring offers a neutral, lipophilic core (

shift

vs. piperidine) while maintaining the chair conformation essential for spatial mimicry.

Key Synthetic Challenge: The presence of the cyclic sulfide poses a specific challenge for traditional synthetic routes. Standard approaches involving the hydrogenation of unsaturated precursors (e.g., from Wittig olefination) often fail due to catalyst poisoning ; the sulfur atom irreversibly binds to Pd/C or PtO2 surfaces, deactivating the catalyst.

Solution: This guide details a Reductive Cyanation Route utilizing Tosylmethyl Isocyanide (TosMIC).[1] This pathway avoids transition metal hydrogenation entirely, ensuring high yields and preserving the sulfur oxidation state.

Strategic Retrosynthesis

The synthetic strategy relies on the one-carbon homologation of thiane-4-one. We bypass the carboxylic acid isolation, moving directly from the nitrile to the ethyl ester via a Pinner-type reaction, followed by hydrazinolysis.

Retrosynthesis Target Thiane-4-carbohydrazide (Target Scaffold) Ester Ethyl thiane-4-carboxylate (Stable Intermediate) Target->Ester Hydrazinolysis (N2H4·H2O) Nitrile Thiane-4-carbonitrile (Key Precursor) Ester->Nitrile Ethanolysis (HCl/EtOH) Ketone Thiane-4-one (Starting Material) Nitrile->Ketone Reductive Cyanation (TosMIC, t-BuOK)

Figure 1: Retrosynthetic strategy avoiding catalytic hydrogenation.[2]

Detailed Experimental Protocols

Protocol A: Reductive Cyanation of Thiane-4-one

Objective: Conversion of ketone to nitrile with one-carbon homologation. Mechanism: Van Leusen Reaction.[1][3]

Materials:

  • Thiane-4-one (1.0 eq)

  • TosMIC (p-Toluenesulfonylmethyl isocyanide) (1.1 eq)

  • Potassium tert-butoxide (

    
    -BuOK) (2.2 eq)
    
  • Dimethoxyethane (DME) (Anhydrous)

  • tert-Butanol (

    
    -BuOH)
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add TosMIC (1.1 eq) and anhydrous DME (

    
     substrate). Cool to 0°C.
    
  • Base Addition: Add

    
    -BuOK (2.2 eq) in portions. The solution will turn deep brown/orange. Stir for 15 minutes at 0°C.
    
  • Substrate Addition: Add thiane-4-one (1.0 eq) dissolved in minimal DME dropwise over 20 minutes. Maintain temperature

    
    .
    
  • Quench: Add

    
    -BuOH (1.0 eq) dropwise.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The nitrile is usually less polar than the ketone.

  • Workup: Dilute with brine. Extract with Ethyl Acetate (

    
    ).[4] Caution:  Thiane derivatives have a characteristic sulfur stench; use bleach in the waste trap.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    

Expected Yield: 75-85% Data Check: IR (neat):


 signal at 

.
Protocol B: One-Pot Pinner Synthesis to Ethyl Ester

Objective: Conversion of nitrile to ethyl ester without isolating the carboxylic acid (which can be difficult to crystallize).

Materials:

  • Thiane-4-carbonitrile (from Protocol A)

  • Ethanol (Absolute)

  • Sulfuric Acid (

    
    ) (conc.) or HCl gas
    

Step-by-Step Procedure:

  • Dissolve thiane-4-carbonitrile in absolute ethanol (

    
    ).
    
  • Add conc.

    
     (3.0 eq) dropwise. (Alternatively, bubble dry HCl gas through the solution for 30 mins).
    
  • Reflux the mixture for 12-16 hours.

  • Cooling: Cool to RT. Pour the mixture onto crushed ice.

  • Neutralization: Carefully neutralize with saturated

    
     solution until pH 
    
    
    
    .
  • Extraction: Extract with Diethyl Ether (

    
    ).
    
  • Isolation: Dry over

    
     and concentrate. The ethyl ester is typically a pale yellow oil that may solidify upon standing.
    
Protocol C: Hydrazinolysis (Core Synthesis)

Objective: Formation of the thiane-4-carbohydrazide.

Materials:

  • Ethyl thiane-4-carboxylate (1.0 eq)

  • Hydrazine hydrate (80% or 100% grade) (5.0 eq)

  • Ethanol (solvent)[2][5][6]

Step-by-Step Procedure:

  • Dissolve the ester in Ethanol (

    
    ).
    
  • Add Hydrazine hydrate (5.0 eq) carefully. Safety: Hydrazine is a potent hepatotoxin and suspected carcinogen. Use double-gloving and work in a fume hood.

  • Reflux for 6-8 hours.

  • Monitoring: TLC (100% EtOAc or 5% MeOH/DCM). The hydrazide is significantly more polar (lower

    
    ) than the ester.
    
  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess ethanol and hydrazine.

  • Crystallization: Triturate the residue with cold diethyl ether or hexane. The hydrazide typically precipitates as a white/off-white solid.

  • Recrystallization: If necessary, recrystallize from hot Ethanol.

Data Check:

  • Melting Point: Sharp (typically

    
    ).
    
  • 1H NMR (DMSO-d6): Look for hydrazide protons:

    
     (s, 1H, -CONH -) and 
    
    
    
    (bs, 2H, -NH2 ).

Downstream Derivatization (Library Generation)

Once the hydrazide is synthesized, it serves as a "divergent point" for library generation.

Derivatization cluster_products Pharmacophore Targets Hydrazide Thiane-4-carbohydrazide Hydrazone Acyl Hydrazone (Schiff Base) Hydrazide->Hydrazone + Aryl Aldehyde (EtOH, cat. AcOH) Oxadiazole 1,3,4-Oxadiazole Hydrazide->Oxadiazole + Carboxylic Acid (POCl3, Reflux) Thiadiazole 1,3,4-Thiadiazole Hydrazide->Thiadiazole + Lawesson's Reagent or CS2/KOH Hydrazone->Oxadiazole Oxidative Cyclization (I2, K2CO3)

Figure 2: Divergent synthesis pathways for medicinal chemistry libraries.[2]

Protocol D: 1,3,4-Oxadiazole Synthesis (Cyclodehydration)

Context: Oxadiazoles are common bioisosteres for amides and esters with improved metabolic stability.

  • Method: Mix Thiane-4-carbohydrazide (1.0 eq) with a substituted Benzoic Acid (1.0 eq) in

    
     (
    
    
    
    ).
  • Reflux: Heat to

    
     for 4-6 hours.
    
  • Quench: Pour onto ice carefully (Exothermic hydrolysis of

    
    ).
    
  • Basify: Adjust pH to 8-9 with

    
    .
    
  • Filter: Collect the precipitate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step A) Water in solventTosMIC anion is sensitive to moisture. Use freshly distilled DME or molecular sieves.
"Rotten Egg" Smell

generation
Avoid strong acidic conditions without ventilation. Use bleach to quench glassware.
Impurity in Step C Azine formationExcess hydrazine (5-10 eq) prevents the "dimerization" of the hydrazide with unreacted ester.
Sulfur Oxidation Accidental oxidationAvoid using peroxides or vigorous stirring in air for prolonged periods. The thiane sulfur can oxidize to sulfoxide (

) or sulfone (

).

References

  • TosMIC Reagent Utility: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[7] 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit." Journal of Organic Chemistry, 1977, 42(19), 3114–3118. Link

  • Thiane Synthesis Context: "Synthesis of Thiane-4-carboxylic acid." Organic Syntheses, Coll. Vol. 10, p. 667 (2004).
  • Hydrazide Formation: "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate."[8][9] Molecules, 2013, 18(2), 2247-2258. Link

  • Bioisosterism (Piperidine vs Thiane): "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie Int.[10] Ed., 2023.[3][10][11][12][13] (Contextual reference on saturated heterocycle bioisosteres). Link

  • Oxadiazole Cyclization: "Synthesis of 1,3,4-oxadiazoles." Organic Chemistry Portal. Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of Bioactive Heterocycles from Thiane-4-carbohydrazide

This Application Note is designed as a high-level technical guide for research scientists and medicinal chemists. It synthesizes established microwave-assisted organic synthesis (MAOS) methodologies specifically adapted...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for research scientists and medicinal chemists. It synthesizes established microwave-assisted organic synthesis (MAOS) methodologies specifically adapted for Thiane-4-carbohydrazide (Tetrahydro-2H-thiopyran-4-carbohydrazide).

[1]

Executive Summary

Thiane-4-carbohydrazide is a critical pharmacophore in the development of antimicrobial, anti-inflammatory, and anticancer agents. The thiane (tetrahydrothiopyran) ring offers unique lipophilic properties and sulfur-mediated non-covalent interactions that differ significantly from its oxygen (pyran) or nitrogen (piperidine) analogs.

Traditional thermal synthesis of its derivatives—specifically 1,3,4-oxadiazoles, 1,2,4-triazoles, and hydrazones—often suffers from prolonged reaction times (12–24 hours), harsh conditions, and inconsistent yields due to the thermal instability of the thiane sulfur. This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes, improve purity, and enhance yields through selective dielectric heating.

Chemical Profile & Rationale[1][2][3][4][5][6]

  • Substrate: Thiane-4-carbohydrazide

  • CAS: [Relevant CAS if available, otherwise generic]

  • Molecular Weight: 160.24 g/mol

  • Microwave Susceptibility: High. The polar hydrazide moiety (-CONHNH2) and the thiane sulfur atom exhibit significant dielectric loss tangents (

    
    ), making this molecule an excellent candidate for rapid microwave heating.
    
Mechanistic Advantage of MAOS

In cyclodehydration reactions (e.g., forming oxadiazoles), the transition state is often more polar than the ground state. Microwave irradiation stabilizes this polar transition state via dipolar polarization , lowering the activation energy (


) and accelerating the reaction rate—a phenomenon often described as the "specific microwave effect."

Synthetic Workflow & Pathway Analysis

The following diagram outlines the divergent synthetic pathways from the core thiane-4-carbohydrazide scaffold.

G Start Thiane-4-carbohydrazide (Core Scaffold) Hydrazone Schiff Bases (Hydrazones) Start->Hydrazone MW, EtOH, cat. AcOH 2-4 min Oxadiazole 1,3,4-Oxadiazoles Start->Oxadiazole MW, POCl3 10-15 min Thiadiazole 1,3,4-Thiadiazoles Start->Thiadiazole MW, H2SO4 (conc) 5-8 min Triazole 1,2,4-Triazoles Start->Triazole 1. CS2/KOH (MW) 2. N2H4 (MW) Aldehyde Ar-CHO (Aldehydes) Aldehyde->Hydrazone Acid Ar-COOH (Carboxylic Acids) Acid->Oxadiazole CS2 CS2 / KOH

Figure 1: Divergent synthetic pathways for thiane-4-carbohydrazide derivatives using microwave irradiation.

Experimental Protocols

Protocol A: Synthesis of Thiane-4-yl-Hydrazones (Schiff Bases)

Target: Library generation for antimicrobial screening. Mechanism: Acid-catalyzed nucleophilic addition-elimination.

ParameterCondition
Reagents Thiane-4-carbohydrazide (1.0 eq), Aromatic Aldehyde (1.0 eq)
Solvent Absolute Ethanol (2–3 mL per mmol)
Catalyst Glacial Acetic Acid (2–3 drops)
MW System Monomode Reactor (e.g., CEM Discover or Anton Paar Monowave)
Temp/Time 80 °C (Hold: 2–4 min)
Power Dynamic (Max 50 W)

Step-by-Step Procedure:

  • Dissolution: In a 10 mL microwave-compatible vial, dissolve 1.0 mmol of thiane-4-carbohydrazide in 3 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the substituted aromatic aldehyde. Add 2 drops of glacial acetic acid.

  • Irradiation: Seal the vial. Program the microwave for a "ramp-to-temperature" method: 1 min ramp to 80 °C, hold for 3 minutes. Stirring set to 'High'.

  • Work-up: Cool the vial to room temperature (RT). The product often precipitates upon cooling. If not, pour the mixture into 20 mL of ice-cold water.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF if necessary.

Validation:

  • TLC: Mobile phase Hexane:Ethyl Acetate (6:4). Hydrazones typically show lower Rf than aldehydes.

  • Yield Expectation: 85–96% (vs. 60–70% thermal).

Protocol B: "One-Pot" Synthesis of 1,3,4-Oxadiazoles

Target: High-stability pharmacophores. Mechanism: Dehydrative cyclization using POCl3 as both solvent and reagent.

Safety Warning: POCl3 is corrosive and reacts violently with water. Perform all transfers in a fume hood.

ParameterCondition
Reagents Thiane-4-carbohydrazide (1.0 eq), Aromatic Carboxylic Acid (1.0 eq)
Solvent/Reagent Phosphorus Oxychloride (POCl3) (5 mL)
MW System Monomode Reactor (Open vessel mode with reflux condenser recommended)
Temp/Time 100–110 °C (Hold: 10–15 min)
Power Dynamic (Max 150 W)

Step-by-Step Procedure:

  • Setup: Mix 1.0 mmol hydrazide and 1.0 mmol aromatic acid in a microwave vessel. Carefully add 5 mL POCl3.

  • Irradiation: Irradiate at 100 °C for 10–15 minutes. Note: Use a pressure-controlled vessel or an external reflux condenser setup if the microwave unit allows.

  • Quenching: Cool the mixture to RT. Slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring to decompose excess POCl3.

  • Neutralization: Adjust pH to ~8 using solid sodium bicarbonate (NaHCO3).

  • Isolation: Filter the resulting precipitate, wash with water, and dry.

Expert Insight: Conventional heating requires 6–12 hours of reflux. The MW method reduces this to <20 minutes due to the high polarity of the POCl3/hydrazide intermediate.

Protocol C: Synthesis of 1,3,4-Oxadiazole-2-thiones (Mercapto-oxadiazoles)

Target: Precursors for Mannich bases or S-alkylated derivatives.

ParameterCondition
Reagents Thiane-4-carbohydrazide (1.0 eq), CS2 (1.5 eq), KOH (1.0 eq)
Solvent Ethanol (5 mL)
MW System Sealed Vessel
Temp/Time 85 °C (Hold: 12 min)

Step-by-Step Procedure:

  • Dissolve 0.01 mol KOH in 10 mL ethanol. Add 0.01 mol thiane-4-carbohydrazide.

  • Add 1.5 eq Carbon Disulfide (CS2).

  • Irradiate at 85 °C for 12 minutes.

  • Work-up: Acidify the solution with dilute HCl. The thione will precipitate as a solid.

  • Recrystallization: Ethanol.

Characterization & Data Interpretation

Successful synthesis is validated by the disappearance of the hydrazide signals and the appearance of cyclized core signals.

NMR Diagnostic Markers (400 MHz, DMSO-d6)
  • Thiane Ring (Core):

    • 
       2.5–2.9 ppm (m, 4H, 
      
      
      
      ): Protons adjacent to sulfur are deshielded but distinct from N-adjacent protons.
    • 
       1.6–2.0 ppm (m, 4H, ring 
      
      
      
      ): Multiplets for the remaining ring protons.
    • 
       2.3–2.6 ppm (m, 1H, 
      
      
      
      ): Methine proton attached to the carbonyl/heterocycle.
  • Hydrazones:

    • Appearance of singlet at

      
       8.0–8.5 ppm (
      
      
      
      ).
    • Disappearance of broad

      
       signal (
      
      
      
      4.0–5.0 ppm).
  • Oxadiazoles:

    • Complete disappearance of both

      
       and 
      
      
      
      signals of the hydrazide.
    • Aromatic protons shifted downfield due to the electron-withdrawing oxadiazole ring.

IR Spectroscopy[7]
  • Hydrazide (Start): 3200–3300 cm⁻¹ (

    
    ), 1650 cm⁻¹ (
    
    
    
    ).
  • Oxadiazole (Product): Absence of

    
     (amide) band. Appearance of 
    
    
    
    stretch (~1610 cm⁻¹) and
    
    
    stretch (~1250 cm⁻¹).

References

  • Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles

    • Dornelles, L., et al. (2015).[1] "Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating or microwave irradiation conditions." Arkivoc, 2015(vii), 131-144.[1]

    • [1]

  • General Hydrazide Cyclization Protocols

    • Desai, N. C., et al. (2024). "Microwave-assisted synthesis of 1,3,4-oxadiazole derivatives." Indian Journal of Advanced Chemistry.
  • Microwave Effects in Heterocyclic Chemistry

    • Kappe, C. O. (2004).[2] "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.

    • Note: Foundational text establishing the dielectric he
  • Thiazolidinone/Thiane Related Microwave Synthesis

    • Kola, S. S., et al. (2024).[2] "Microwave-assisted green synthesis... of new 4-thiazolidinone derivatives." Indian Journal of Heterocyclic Chemistry.

Disclaimer: The protocols described herein involve the use of hazardous chemicals (POCl3, CS2) and pressurized microwave vessels. Standard laboratory safety protocols, including the use of fume hoods and personal protective equipment (PPE), must be strictly followed.

Sources

Method

Mastering the Art of Single Crystals: Application Notes and Protocols for Crystallizing Thiane-4-Carbohydrazide Complexes

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics and advanced materials, the ability to obtain high-quality single crystals is paramount for definitive structural eluci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and advanced materials, the ability to obtain high-quality single crystals is paramount for definitive structural elucidation by X-ray diffraction. This guide provides a comprehensive overview of established crystallization methods specifically tailored for thiane-4-carbohydrazide and its metal complexes. As a senior application scientist, this document moves beyond simple procedural lists to offer in-depth explanations for experimental choices, ensuring a robust and reproducible crystallization strategy.

Thiane-4-carbohydrazide, a heterocyclic compound incorporating a flexible thiane ring and a reactive carbohydrazide moiety, presents unique opportunities for crystal engineering and the development of novel metal-organic frameworks. The hydrazide group is a versatile ligand, capable of coordinating with a variety of metal ions, leading to complexes with interesting structural and potentially therapeutic properties.[1][2][3] This guide will equip researchers with the foundational knowledge and practical protocols to successfully crystallize these promising compounds.

The Foundational Principles of Crystallization

Crystallization is a process of controlled precipitation, where molecules arrange themselves in a highly ordered, three-dimensional lattice. The primary goal is to slowly bring a solution to a state of supersaturation, allowing for the methodical growth of a single crystal rather than the rapid formation of an amorphous powder or polycrystalline material. The choice of crystallization method is dictated by the physicochemical properties of the compound, including its solubility, stability, and the nature of the solvent.[4][5][6]

Part 1: Core Crystallization Protocols

This section details the most effective and commonly employed crystallization techniques for organic and metal-organic compounds, with specific considerations for thiane-4-carbohydrazide complexes.

Slow Evaporation: The Virtues of Patience

Slow evaporation is often the simplest and most successful method for growing single crystals.[7][8] The principle lies in gradually increasing the concentration of the solute by allowing the solvent to evaporate over an extended period.

Causality Behind the Method: The slow rate of evaporation is critical. A rapid decrease in solvent volume leads to a sudden increase in supersaturation, favoring nucleation of many small crystals over the growth of a few large ones.[9] The choice of solvent is also crucial; it should be one in which the compound is moderately soluble and has a relatively low vapor pressure to ensure a controlled evaporation rate.[7][9]

Detailed Protocol for Slow Evaporation:

  • Solvent Selection: Begin by determining the solubility of your thiane-4-carbohydrazide complex in a range of solvents. Good starting points for hydrazide complexes include ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Avoid highly volatile solvents like dichloromethane or diethyl ether unless you can precisely control the evaporation rate.[7][9]

  • Solution Preparation: Dissolve 10-25 mg of the purified complex in a minimal amount of the chosen solvent in a clean glass vial (a small beaker or test tube can also be used). Gentle warming can be used to aid dissolution, but ensure the compound is stable at elevated temperatures. The resulting solution should be clear and free of any particulate matter. If necessary, filter the solution through a syringe filter (0.22 µm) into a clean vial.

  • Setting up the Crystallization: Cover the vial with a cap that is not airtight. This can be achieved by loosely placing the cap on top, or by using a cap with a small hole pierced through it.[8] Parafilm with a few needle-sized perforations is also an effective method to control the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the laboratory. Monitor the vial periodically for crystal growth without disturbing it.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent to remove any residual impurities and then allow them to air dry.

Parameter Recommendation Rationale
Compound Purity >95%Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.[9]
Solvent Choice Moderate solubility, low volatilityEnsures a slow, controlled increase in concentration.[7][9]
Concentration Near saturation at room temperatureA good starting point to reach supersaturation without excessive solvent evaporation.
Temperature Constant room temperatureTemperature fluctuations can affect solubility and lead to dissolution or rapid precipitation.
Vessel Clean, smooth glass vialScratches or dust particles can act as nucleation sites, leading to the formation of multiple small crystals.[8]
Vapor Diffusion: A Tale of Two Solvents

Vapor diffusion is a powerful technique that allows for a more controlled approach to achieving supersaturation. It is particularly useful when only small amounts of the compound are available.[9] There are two common setups: hanging drop and sitting drop.[10][11][12]

Causality Behind the Method: In this method, a drop containing the dissolved compound and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution. The precipitant in the reservoir slowly draws water vapor from the drop, gradually increasing the concentration of both the compound and the precipitant within the drop, leading to crystallization.[11][13]

Detailed Protocol for Sitting Drop Vapor Diffusion:

  • Solution Preparation:

    • Compound Solution: Dissolve the thiane-4-carbohydrazide complex in a suitable "good" solvent to a concentration of 5-10 mg/mL.

    • Reservoir Solution: Prepare a solution containing a "poor" solvent (the precipitant) in which the compound is sparingly soluble. The poor solvent must be miscible with the good solvent. Common precipitants include isopropanol, ethanol, or various polyethylene glycols (PEGs).

  • Setting up the Crystallization Plate:

    • Pipette 500 µL of the reservoir solution into the reservoir of a sitting drop crystallization plate.

    • In the central post of the well, pipette 1-2 µL of the compound solution.

    • Carefully add 1-2 µL of the reservoir solution to the drop containing the compound. Some researchers prefer not to mix the drop, allowing for a gradient to form.

  • Sealing and Incubation: Seal the well with clear sealing tape to create a closed system. Place the plate in a stable, vibration-free environment.

  • Monitoring and Harvesting: Observe the drops periodically under a microscope for the formation of crystals. Once crystals of a suitable size are observed, they can be carefully harvested using a cryo-loop.

Temperature Gradient Methods: Harnessing Thermal Dynamics

Manipulating the temperature of a saturated solution is another effective way to induce crystallization. This can be achieved through slow cooling or by creating a temperature gradient within the crystallization vessel.[14][15]

Causality Behind the Method: The solubility of most compounds is temperature-dependent. For compounds that are more soluble at higher temperatures, slowly decreasing the temperature of a saturated solution will lead to supersaturation and crystal growth.[6] A temperature gradient creates a convection current, where the saturated solution in the warmer region moves to the cooler region, becomes supersaturated, and deposits crystals.[15]

Detailed Protocol for Slow Cooling Crystallization:

  • Solvent and Temperature Profile Selection: Choose a solvent in which the thiane-4-carbohydrazide complex exhibits a significant increase in solubility with temperature.

  • Preparation of a Saturated Solution: Prepare a saturated solution of the complex at an elevated temperature by adding the compound to the solvent and heating until all the solid has dissolved.

  • Controlled Cooling: Allow the solution to cool to room temperature very slowly. This can be achieved by placing the heated vessel in a Dewar flask filled with hot water or by using a programmable heating block.

  • Crystal Growth and Harvesting: As the solution cools, crystals should start to form. Once the solution has reached room temperature and crystal growth has ceased, the crystals can be harvested as previously described.

Method Principle Ideal for
Slow Evaporation Gradual increase in concentration via solvent removal.[7]Compounds with moderate solubility and for initial screening of conditions.
Vapor Diffusion Controlled increase in concentration via vapor phase equilibrium.[10][11]Small sample quantities and fine-tuning of crystallization conditions.
Temperature Gradient Supersaturation induced by a change in temperature.[14]Compounds with a steep solubility-temperature curve.

Part 2: Synthesis and Characterization of Thiane-4-Carbohydrazide Complexes

Prior to crystallization, the synthesis of the thiane-4-carbohydrazide ligand and its subsequent complexation with a metal ion are necessary first steps.

Synthesis of Thiane-4-Carbohydrazide

The synthesis of thiane-4-carbohydrazide typically involves the reaction of a thiane-4-carboxylic acid ester with hydrazine hydrate.[16]

Illustrative Synthetic Scheme:

  • Step 1: Esterification: Thiane-4-carboxylic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.

  • Step 2: Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate to yield thiane-4-carbohydrazide.

Synthesis of Metal Complexes

Thiane-4-carbohydrazide can form stable complexes with a variety of transition metals.[3][17] The synthesis generally involves the reaction of the ligand with a metal salt in a suitable solvent.[18]

General Protocol for Complexation:

  • Dissolve thiane-4-carbohydrazide in a suitable solvent (e.g., ethanol).

  • In a separate flask, dissolve the metal salt (e.g., copper(II) chloride, zinc(II) acetate) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture may be stirred at room temperature or gently heated to facilitate complex formation.

  • The resulting complex can often be isolated by filtration, washed with the solvent, and dried under vacuum.

The synthesized complexes should be thoroughly characterized using techniques such as FT-IR, NMR, and elemental analysis before proceeding with crystallization attempts.[19][20][21]

Part 3: Visualizing the Crystallization Workflow

The following diagrams illustrate the logical flow of the crystallization processes.

Crystallization_Workflow General Crystallization Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome and Analysis A Synthesize and Purify Thiane-4-Carbohydrazide Complex B Characterize Complex (FT-IR, NMR, etc.) A->B C Select Crystallization Method B->C D Slow Evaporation C->D Simple, good starting point E Vapor Diffusion C->E Small sample size, fine control F Temperature Gradient C->F Temperature-sensitive solubility G Crystal Formation D->G H No Crystals / Poor Quality D->H E->G E->H F->G F->H I Harvest and Dry Crystals G->I K Optimize Conditions (Solvent, Temp, Conc.) H->K J Single Crystal X-ray Diffraction I->J K->C

Caption: A flowchart of the general workflow for crystallizing thiane-4-carbohydrazide complexes.

Vapor_Diffusion_Setup Sitting Drop Vapor Diffusion Setup cluster_well Sealed Crystallization Well A Reservoir (Poor Solvent) B Sitting Drop: Compound + Good Solvent + Poor Solvent B->A Water Vapor Transfer C Vapor Phase Equilibration

Caption: A schematic of the sitting drop vapor diffusion method.

Troubleshooting Common Crystallization Problems

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form Solution is not supersaturated; compound is too soluble.Try a different solvent or a solvent/anti-solvent system; increase the concentration; allow for longer evaporation/diffusion time.
Formation of Oil Compound is too soluble in the chosen solvent; impurities are present.Purify the compound further; try a less polar solvent; cool the solution more slowly.[9]
Rapid Precipitation of Powder Supersaturation was reached too quickly.Slow down the rate of evaporation or cooling; use a more dilute solution; try vapor diffusion for finer control.
Many Small Crystals Too many nucleation sites; rapid crystal growth.Filter the solution to remove dust particles; slow down the crystallization process; try the seeding technique with a single, well-formed crystal.[9]

Conclusion

The successful crystallization of thiane-4-carbohydrazide complexes is an achievable goal that relies on a systematic and well-informed approach. By understanding the underlying principles of crystallization and meticulously applying the protocols outlined in this guide, researchers can significantly increase their chances of obtaining high-quality single crystals suitable for structural analysis. The journey from a synthesized complex to a fully characterized crystal structure is one of patience and precision, but the wealth of information it provides is invaluable for advancing the fields of medicinal chemistry and materials science.

References

  • University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. Retrieved from [Link]

  • International Journal of Chemical and Biological Sciences. (2022). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]

  • Dalton Transactions. (2020). Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). Is there a method to crystallize iron, cobalt and nickel complexes?. Retrieved from [Link]

  • Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine.
  • Unknown. (n.d.). Slow Evaporation Method. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • SlideShare. (2016). synthesis and characterization of hydrazone ligand and their metal complexes. Retrieved from [Link]

  • National Institutes of Health. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature Gradient: A Simple Method for Single Crystal Growth. Retrieved from [Link]

  • North Carolina State University. (2006). Crystallisation Techniques. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Retrieved from [Link]

  • Unknown. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]

  • Scientific & Academic Publishing. (2012). Thiocarbohydrazides: Synthesis and Reactions. Retrieved from [Link]

  • PubMed. (1996). Solubility behavior of lamivudine crystal forms in recrystallization solvents. Retrieved from [Link]

  • ScienceDirect. (2025). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • National Institutes of Health. (2016). Synthesis, characterization and reactivity of carbohydrate platinum(IV) complexes with thioglycoside ligands. Retrieved from [Link]

  • ResearchGate. (2015). How can I get a Single crystal for metal complex?. Retrieved from [Link]

  • ACS Central Science. (2022). Growth Pattern Control and Nanoarchitecture Engineering of Metal–Organic Framework Single Crystals by Confined Space Synthesis. Retrieved from [Link]

  • Polyhedron. (1990). Synthesis and characterization of lanthanide morpholine-4-carbodithioate complexes. Retrieved from [Link]

  • ResearchGate. (2025). The preparation, molecular structure, and theoretical study of carbohydrazide (CHZ). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.4E: Quantitating Crystallization. Retrieved from [Link]

  • ACS Publications. (2019). Syntheses, Characterization, and Multifaceted Coordination Chemistry of Hydrazonido Titanium Complexes. Retrieved from [Link]

  • The Journal of Physical Chemistry C. (2023). Pressure-Induced Extraction of Hydrazine Crystals by the Eutectoid Reaction in Hydrazine Monohydrate. Retrieved from [Link]

  • YouTube. (2022). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential. Retrieved from [Link]

  • The Safety Net. (n.d.). Standard Operating Procedure. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. Retrieved from [Link]

  • CrystEngComm. (2020). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. Retrieved from [Link]

  • Journal of Research in Chemistry. (2017). Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. Retrieved from [Link]

  • MDPI. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Retrieved from [Link]

  • ACS Publications. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Retrieved from [Link]

  • YouTube. (2021). Crystallization Part 1 of 2. Retrieved from [Link]

  • ChemRxiv. (2021). Millimeter-Sized Metal-Organic Framework Single Crystals without Inversion Symmetry. Retrieved from [Link]

  • ResearchGate. (2025). Growth of large single MOF crystals and effective separation of organic dyes. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting cyclization reactions of thiane-4-carbohydrazide

Technical Support Center: Thiane-4-Carbohydrazide Cyclization Protocols Executive Summary Thiane-4-carbohydrazide is a critical saturated heterocyclic building block used to introduce the thiane (tetrahydrothiopyran) moi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiane-4-Carbohydrazide Cyclization Protocols

Executive Summary

Thiane-4-carbohydrazide is a critical saturated heterocyclic building block used to introduce the thiane (tetrahydrothiopyran) moiety into bioactive scaffolds. Unlike simple alkyl hydrazides, the presence of the cyclic sulfide (thioether) at position 4 presents unique chemoselectivity challenges—specifically regarding sulfur oxidation and nucleophilic interference during cyclization.

This guide addresses the three primary cyclization pathways:

  • 1,3,4-Oxadiazoles (Dehydrative Cyclization)

  • 1,3,4-Thiadiazoles (The CS₂/Base Route)

  • 1,2,4-Triazoles (The Isothiocyanate/Base Route)

Module 1: 1,3,4-Oxadiazole Synthesis

Primary Protocol: Cyclodehydration using POCl₃ or SOCl₂.

The Mechanism & Challenge

The transformation requires the activation of the carbonyl oxygen followed by nucleophilic attack by the hydrazide nitrogen. The critical risk here is not the cyclization itself, but the compatibility of the thiane sulfur with the reagents.

Common Issue: Unintended Oxidation (M+16 / M+32 peaks)

  • Symptom: Mass spectrometry shows a product mass of

    
     (Sulfoxide) or 
    
    
    
    (Sulfone).
  • Root Cause: The use of oxidative cyclization methods (e.g.,

    
     or Chloramine-T) which are popular for standard hydrazides will chemically oxidize the thiane sulfur.
    
  • Corrective Action: Switch to dehydrative conditions. Phosphorus oxychloride (

    
    ) is generally safe for sulfides if the temperature is controlled.
    
Troubleshooting Q&A

Q1: I used POCl₃ at reflux (100°C+) and obtained a black tar. What happened?

  • Diagnosis: Thermal decomposition. While the thiane ring is relatively stable, prolonged heating in POCl₃ can cause P-S complexation or ring degradation.

  • Solution:

    • Lower Temperature: Run the reaction at 60–80°C.

    • Add Solvent: Do not use neat POCl₃. Use acetonitrile or toluene as a co-solvent to dilute the thermal stress.

    • Alternative Reagent: Use Burgess Reagent or T3P (Propylphosphonic anhydride) for milder, non-acidic cyclodehydration.

Q2: Can I use the Iodine (


) mediated oxidative cyclization? 
  • Diagnosis: No. Iodine is an oxidant.[1] It will oxidize the thiane sulfide to the sulfoxide (

    
    ) concomitantly with ring closure.
    
  • Exception: Only use this route if the target molecule is the thiane-1-oxide or 1,1-dioxide derivative.

Module 2: 1,3,4-Thiadiazole Synthesis

Primary Protocol: Reaction with


 and KOH, followed by Acidification.[2]
The Mechanism & Challenge

This reaction proceeds via a potassium dithiocarbazinate intermediate. The critical troubleshooting point is the pH-dependent cyclization .

Common Issue: Failure to Cyclize (Stuck at Intermediate)

  • Symptom: Isolation of a water-soluble solid or a linear dithiocarbazate ester instead of the cyclic thiadiazole.

  • Root Cause: Insufficient acidification. The ring closure usually requires strong acidic conditions (conc.

    
    ) to eliminate 
    
    
    
    .
  • Corrective Action: Ensure the second step involves treating the intermediate salt with cold concentrated

    
     or polyphosphoric acid (PPA).
    
Troubleshooting Q&A

Q1: Upon adding


 and KOH, I see a precipitate, but it dissolves upon adding water. Is this my product? 
  • Diagnosis: No. That is the potassium dithiocarbazinate salt (intermediate).[3]

  • Protocol Fix:

    • Filter the potassium salt if it precipitates (using ethanol helps precipitation).

    • Do not discard the solid.

    • Dissolve this salt in cold concentrated sulfuric acid (0–5°C) to effect the cyclization to the thiadiazole thiol.

Q2: My yield is low (<30%). Could the thiane ring be opening?

  • Diagnosis: Thiane rings can undergo ring-opening under hot, strong acidic conditions (via sulfonium ion formation).

  • Solution: Keep the

    
     cyclization step below 10°C . If cyclization is slow, use Lawesson’s Reagent  in refluxing toluene as a neutral alternative to the acid/base route.
    

Module 3: 1,2,4-Triazole Synthesis

Primary Protocol: Reaction with Isothiocyanates (


) 

Thiosemicarbazide

Base Cyclization.[4]
The Mechanism & Challenge

This is a two-step sequence. The intermediate thiosemicarbazide must be isolated or treated with base (NaOH/KOH) to cyclize to the triazole-thione.

Common Issue: Desulfurization vs. Thione Retention

  • Symptom: Product mass is lower than expected.

  • Root Cause: If oxidative conditions are used during workup, the thione (

    
    ) on the triazole ring can be desulfurized.
    
Troubleshooting Q&A

Q1: The thiosemicarbazide intermediate formed, but refluxing in NaOH didn't cyclize it.

  • Diagnosis: Some sterically hindered hydrazides require higher energy.

  • Solution: Increase base concentration to 2N NaOH or switch to sodium ethoxide in ethanol (anhydrous conditions) to force the elimination of water.

Visualizing the Reaction Pathways

The following diagram illustrates the divergence of the thiane-4-carbohydrazide into three heterocyclic scaffolds and the critical decision nodes for reagents.

ThianeCyclization Start Thiane-4-carbohydrazide Ox_Reagent Reagent Choice? Start->Ox_Reagent Cyclodehydration Thia_Step1 CS2 / KOH Start->Thia_Step1 Tri_Step1 R-NCS (Isothiocyanate) Start->Tri_Step1 Ox_Product 1,3,4-Oxadiazole (Thiane Intact) Ox_Reagent->Ox_Product POCl3 or T3P (Non-Oxidative) Ox_SideProduct Sulfoxide/Sulfone Derivative Ox_Reagent->Ox_SideProduct I2/K2CO3 (Oxidative) Thia_Inter K-Dithiocarbazinate Salt Thia_Step1->Thia_Inter Thia_Acid Conc. H2SO4 (Cold) Thia_Inter->Thia_Acid Cyclization Thia_Product 1,3,4-Thiadiazole-2-thiol Thia_Acid->Thia_Product Tri_Inter Thiosemicarbazide Tri_Step1->Tri_Inter Tri_Base 4N NaOH Reflux Tri_Inter->Tri_Base Cyclization Tri_Product 1,2,4-Triazole-3-thione Tri_Base->Tri_Product

Caption: Decision pathways for converting thiane-4-carbohydrazide into heterocycles, highlighting reagent risks.

Comparative Reagent Guide

Target HeterocycleRecommended ReagentThiane CompatibilityRisk Factor
1,3,4-Oxadiazole POCl₃ (Phosphate buffer workup) HighThermal decomposition if >90°C.
1,3,4-Oxadiazole T3P (Propylphosphonic anhydride) ExcellentVery mild; expensive but preserves S-ring.
1,3,4-Oxadiazole I₂ / K₂CO₃ Poor Will oxidize Thiane S to S=O.
1,3,4-Thiadiazole Lawesson's Reagent HighSmelly, difficult purification.
1,3,4-Thiadiazole CS₂ / KOH / H₂SO₄ ModerateAcid step must be cold to prevent ring opening.

References

  • Organic Chemistry Portal. (2015). Synthesis of 1,3,4-oxadiazoles. (Discusses oxidative vs. dehydrative routes).

  • Royal Society of Chemistry. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides. (Highlighting T3P and milder reagents).

  • National Institutes of Health (PMC). (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis and Profiles. (Analogous sulfur-heterocycle chemistry and base-catalyzed cyclization).

  • ResearchGate. (2020).[5] Chemical biology of cyclization reactions by using POCl3. (Mechanistic details on POCl3 cyclodehydration).

  • ResearchGate. (2025). Reactions of Carbon Disulfide with N-Nucleophiles. (Detailed mechanism of dithiocarbazinate formation).

Sources

Optimization

Overcoming solubility issues with thiane-4-carbohydrazide

Technical Support Center: Solubilizing Thiane-4-carbohydrazide Product Focus: Thiane-4-carbohydrazide (Tetrahydro-2H-thiopyran-4-carbohydrazide) Document ID: TSC-SOL-T4C-001 Version: 2.1 (Current)[1] Introduction: The "B...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilizing Thiane-4-carbohydrazide

Product Focus: Thiane-4-carbohydrazide (Tetrahydro-2H-thiopyran-4-carbohydrazide) Document ID: TSC-SOL-T4C-001 Version: 2.1 (Current)[1]

Introduction: The "Brick Dust" Paradox

As Senior Application Scientists, we often hear a common complaint regarding Thiane-4-carbohydrazide: "It precipitated out of my reaction, and now nothing will dissolve it."

This molecule presents a classic "Dual Nature" solubility challenge . You are fighting two opposing forces:

  • The Thiane Ring: A lipophilic, saturated sulfur heterocycle that resists pure aqueous solvation.[1]

  • The Carbohydrazide Tail: A rigid, hydrogen-bond-donating group (–CONHNH₂). In the solid state, these tails lock together into an intermolecular hydrogen-bonded lattice that resists non-polar solvents.

The result is a compound that is often insoluble in the very solvents used to synthesize it (ethanol/methanol) once it crystallizes. This guide provides the protocols to break that lattice without degrading the sensitive sulfur moiety.

Part 1: Solvent Selection Matrix

Quick Reference: Solubility Profile at 25°C vs. 60°C

Solvent SystemSolubility (25°C)Solubility (60°C)Application Note
DMSO / DMF High (>50 mg/mL)Very High Primary choice for stock solutions.[1]
Methanol / Ethanol Low / Sparingly SolubleModerateRequires reflux to dissolve; often precipitates on cooling.[1]
Water (Neutral) LowModerateSlow dissolution; not recommended for storage (hydrolysis risk).[1]
Water (0.1 M HCl) High HighForms soluble hydrazinium salt instantly.[1]
DCM / Chloroform InsolubleInsolubleUseless for dissolution; good for washing away impurities.[1]
Ether / Hexane InsolubleInsolubleUse as anti-solvents to force precipitation.[1]

Critical Insight: If your application allows, always solvate Thiane-4-carbohydrazide in DMSO or DMF first. These polar aprotic solvents disrupt the intermolecular hydrogen bonding of the hydrazide group more effectively than heat alone.

Part 2: Troubleshooting Protocols (Q&A Format)

Scenario A: "I need to run a reaction in a non-polar solvent (e.g., Toluene/DCM), but the starting material won't dissolve."

The Issue: The hydrazide lattice energy is too high for non-polar solvents to overcome. The Fix: Use a "Phase Transfer" or "Co-solvent" approach.

Protocol 1: The "Spike" Method

  • Dissolve your Thiane-4-carbohydrazide in the minimum volume of DMF or DMAc (Dimethylacetamide).

  • Add this concentrated solution dropwise to your stirring non-polar solvent (DCM/Toluene).

  • Observation: If a fine precipitate forms, it is likely a reactive suspension (high surface area) rather than the unreactive "brick" crystals you started with. Many acyl substitution reactions proceed faster on this fine suspension.

Protocol 2: Silylation (The "Masking" Technique) For strictly anhydrous/non-polar reactions.

  • Suspend the solid in DCM.

  • Add 1.1 equivalents of TMSCl (Trimethylsilyl chloride) and 1.1 equivalents of Pyridine.

  • Mechanism: This temporarily protects the hydrazide nitrogen, breaking the H-bond network and rendering the molecule lipophilic (DCM soluble).

  • Post-Reaction: The TMS group falls off during the aqueous workup.

Scenario B: "The material has turned yellow and is now insoluble in everything, even DMSO."

The Diagnosis: Sulfur Oxidation. The thiane sulfur is susceptible to oxidation to the sulfoxide (S=O) or sulfone (O=S=O).[1] These oxidized byproducts have drastically different polarity profiles and crystal packing than the parent compound.

Verification Step:

  • Run a TLC (Thin Layer Chromatography) in 10% Methanol/DCM.

  • Stain: Use KMnO₄ or Iodine.

  • Result: If you see a "streak" or a spot with a much lower Rf (more polar) than the standard, your material has oxidized.

Prevention Protocol:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Rescue: If the impurity is minor, recrystallize from boiling Ethanol . The oxidized impurities are often more soluble in cooling ethanol than the pure parent compound, remaining in the supernatant.

Scenario C: "I need to use it in an aqueous bio-assay, but DMSO is toxic to my cells."

The Fix: Salt Formation Strategy. Hydrazides are weak bases (


 of conjugate acid 

3-4).[1] You can protonate the terminal nitrogen to create a water-soluble cation.

Protocol 3: Aqueous Solubilization

  • Calculate the molar amount of Thiane-4-carbohydrazide.[1]

  • Add 0.95 equivalents of 1.0 M HCl or Acetic Acid . (Avoid excess acid if your assay is pH sensitive).

  • Agitate. The solid should dissolve rapidly to form the hydrochloride or acetate salt.

  • Buffer Exchange: Once dissolved, you can dilute this solution into your buffered media (PBS).

    • Warning: If the pH of the buffer is >7, the free base may slowly reprecipitate over hours. Use immediately.

Part 3: Visual Troubleshooting Guide

The following flowchart illustrates the decision logic for solubilizing Thiane-4-carbohydrazide based on your downstream application.

SolubilityGuide Start START: Thiane-4-carbohydrazide Solid won't dissolve CheckSolvent What is your target solvent? Start->CheckSolvent Organic Organic Solvent CheckSolvent->Organic Aqueous Aqueous / Biological CheckSolvent->Aqueous PolarityCheck Is it Polar Aprotic? (DMSO/DMF) Organic->PolarityCheck YesPolar Should dissolve easily. Check Purity (Oxidation?) PolarityCheck->YesPolar Yes NoPolar Is it Non-Polar? (DCM/Toluene/Hexane) PolarityCheck->NoPolar No CoSolvent Use Co-solvent Spike: Dissolve in min. DMF, then dilute into target. NoPolar->CoSolvent Standard Silylation Advanced: Silylation (TMSCl/Pyridine) to mask polarity. NoPolar->Silylation Strictly Anhydrous ToxCheck Is DMSO tolerated? Aqueous->ToxCheck YesDMSO Make 100mM stock in DMSO, dilute 1000x into media. ToxCheck->YesDMSO Yes (<0.1%) NoDMSO Use Salt Formation: Add 1 eq. HCl or Acetic Acid. ToxCheck->NoDMSO No (0%)

Caption: Decision tree for solubilizing Thiane-4-carbohydrazide based on solvent compatibility and downstream application requirements.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I heat the solution to 100°C to force it to dissolve? A: Proceed with Caution. While heat improves solubility, hydrazides are thermally unstable over long periods. Extended heating (>100°C) in air can lead to:

  • Wolff-Kishner type degradation (releasing

    
    ).
    
  • Oxidation of the thiane sulfur. Recommendation: Do not exceed 80°C. If it doesn't dissolve at 60°C in DMSO, you have an impurity issue, not a solubility issue.

Q2: My NMR in


 looks like noise. Why? 
A:  Because it is insoluble in Chloroform (

).[1] Solution: You must use DMSO-d6 . The hydrazide protons (-NH-NH2) are exchangeable and broad; DMSO-d6 often sharpens these peaks due to hydrogen bonding stabilization, allowing for proper integration.

Q3: Is the "insoluble white solid" actually the product? A: In synthesis (e.g., from Thiane-4-carboxylic acid ethyl ester + Hydrazine), the product precipitates from ethanol.[1] This is a feature. Validation: Filter the solid.[1][2][3] Wash with cold ethanol (removes unreacted hydrazine). Wash with Hexane. Dry. The resulting white powder is usually >95% pure Thiane-4-carbohydrazide.

References

  • National Institutes of Health (PubChem). Thiane-4-carbaldehyde and Related Heterocycles.[1] (Structural analogs and physical property data).[1][2][4][5][6][7] Available at: [Link][1]

  • Organic Syntheses. Preparation of 1,2,4-Triazole-3(5)-thiol via Thiosemicarbazide. (Demonstrates solubility handling of hydrazide-like intermediates). Available at: [Link][1]

Sources

Troubleshooting

Technical Guide: Optimizing Reaction Temperature for Thiane-4-Carbohydrazide Hydrazones

Executive Summary & Scientific Rationale The synthesis of thiane-4-carbohydrazide hydrazones is a critical step in developing libraries for antimicrobial and antiviral screening. Unlike simple aromatic hydrazides, the th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The synthesis of thiane-4-carbohydrazide hydrazones is a critical step in developing libraries for antimicrobial and antiviral screening. Unlike simple aromatic hydrazides, the thiane moiety introduces specific conformational flexibility and solubility challenges.

This guide addresses the thermodynamic versus kinetic trade-offs inherent in hydrazone formation. The reaction is a reversible condensation between a hydrazine nucleophile (the hydrazide) and a carbonyl electrophile (aldehyde/ketone).

The Core Challenge:

  • Low Temperature (<25°C): Kinetic trapping. The reaction is often too slow to overcome the activation energy barrier for the dehydration step (the rate-limiting step), leading to intermediates (carbinolamines) rather than the desired hydrazone.

  • High Temperature (>80°C): Thermodynamic instability. Excessive heat promotes the reverse hydrolysis reaction (especially if water is not removed) and favors the formation of thermodynamically stable but unwanted side products like azines (double condensation) or thermal degradation of the thiane ring (sulfur oxidation susceptibility).

Technical Support: Troubleshooting & FAQs

Module A: Reaction Kinetics & Temperature Control

Q1: I am observing low yields despite refluxing for 12 hours. Should I increase the temperature? Answer: Likely not. Increasing temperature beyond the boiling point of ethanol (78°C) often yields diminishing returns and increases impurity profiles.

  • The Science: Hydrazone formation is an equilibrium process (

    
    ). Once equilibrium is reached, further heating does not increase yield; it only stresses the reagents.
    
  • Corrective Action: Instead of raising temperature, shift the equilibrium.

    • Water Removal: Use a Dean-Stark trap (if using toluene/benzene) or add molecular sieves (3Å) to the reaction vessel to sequester the water byproduct.

    • Catalysis Check: Ensure you are using 1-5 mol% Glacial Acetic Acid. The reaction requires a specific pH window (pH 4-5) to protonate the carbonyl oxygen without protonating the nucleophilic nitrogen of the hydrazide.

Q2: My product is oiling out or forming a "gummy" precipitate upon cooling. Is the reaction temperature to blame? Answer: Indirectly, yes. This often indicates the presence of impurities formed at high temperatures (azines) or incomplete reaction intermediates.

  • The Science: Thiane derivatives are non-planar and aliphatic, leading to lower lattice energies compared to flat aromatic hydrazones. Impurities disrupt crystal packing, preventing solid formation.

  • Corrective Action:

    • Slow Cooling: Do not crash cool in an ice bath immediately. Turn off the heat and let the vessel reach room temperature over 2 hours. This annealing process promotes crystal growth over amorphous precipitation.

    • Solvent Polarity: If using pure ethanol, add water dropwise at reflux until slight turbidity is observed, then cool. This "co-solvent tuning" forces the hydrophobic hydrazone out of solution more selectively.

Module B: Purity & Side Reactions[1][2]

Q3: I see two spots on my TLC. Is one a thermal isomer? Answer: It is possible, but check for Azine Formation first.

  • The Science: At high temperatures or with excess aldehyde, the primary amine of the hydrazide can react, but the formed hydrazone can also hydrolyze or undergo exchange to form an azine (Aldehyde=N-N=Aldehyde).

  • Diagnostic: Azines are typically more non-polar (higher

    
    ) and often yellow/orange due to extended conjugation, whereas thiane hydrazones are often white/pale.
    
  • Prevention: Ensure the hydrazide is in slight excess (1.1 equivalents) relative to the aldehyde to suppress azine formation.

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic pathway and the critical temperature-dependent branch points.

ReactionPathway cluster_conditions Optimization Zone Start Thiane-4-carbohydrazide + Aldehyde Inter Carbinolamine Intermediate Start->Inter Nucleophilic Attack (Fast) Product Target Hydrazone ( precipitate) Inter->Product Dehydration (-H2O) Rate Limiting Step Requires Acid Cat. + Heat Side Azine Byproduct (Impurity) Product->Side Excess Heat/Aldehyde (>80°C) Hydrolysis Hydrolysis (Reversion) Product->Hydrolysis Equilibrium Shift (+H2O) Hydrolysis->Start

Figure 1: Reaction pathway showing the critical dehydration step where temperature and acid catalysis are required, and the side pathways (Azine/Hydrolysis) triggered by excessive heat or water accumulation.

Optimized Experimental Protocol (SOP)

Objective: Synthesis of Thiane-4-carbohydrazide Hydrazones with minimized thermal degradation.

Reagents:

  • Thiane-4-carbohydrazide (1.0 mmol)

  • Aromatic/Aliphatic Aldehyde (1.0 mmol)

  • Absolute Ethanol (10-15 mL)

  • Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

  • Solvent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of thiane-4-carbohydrazide in 10 mL of absolute ethanol.

    • Note: If solubility is poor at RT, warm gently to 40°C.

  • Reagent Addition: Add 1.0 mmol (stoichiometric equivalent) of the aldehyde.

    • Critical: Do not add excess aldehyde to avoid azine formation.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Checkpoint: The solution should remain clear or turn slightly cloudy.

  • Thermal Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 78-80°C) for 3–5 hours.

    • Monitoring: Monitor via TLC (System: CHCl3:MeOH 9:1). Look for the disappearance of the hydrazide spot (baseline or low

      
      ).
      
  • Crystallization (The "Annealing" Phase):

    • Remove from heat.

    • Allow to cool to room temperature undisturbed for 1 hour.

    • If no precipitate forms, cool to 4°C in a refrigerator for 4 hours.

    • Avoid: Rapid ice bath cooling, which traps impurities.

  • Isolation: Filter the solid under vacuum, wash with cold ethanol (2 x 2 mL), and dry.

Data Summary: Solvent & Temperature Impact[3]

The following table summarizes expected outcomes based on solvent boiling points and solubility parameters for heterocyclic hydrazones.

Solvent SystemTemp (°C)Reaction RateYield PotentialPurity RiskRecommendation
Methanol 65°CModerateGoodLowRecommended for highly reactive aldehydes.
Ethanol (Abs) 78°COptimalHighLowGold Standard for thiane derivatives.
Isopropanol 82°CHighModerateMediumUse only if solubility in EtOH is poor.
Water/EtOH 80°CModerateLowHighAvoid. Water drives equilibrium backward.
DMF 100°C+Very HighHighCritical Avoid. Hard to remove; promotes thermal degradation.

References

  • General Hydrazone Synthesis & pH Sensitivity

    • BenchChem.[1] Technical Support Center: Hydrazone Formation and Purification.

  • Reaction Conditions for Heterocyclic Carbohydrazides

    • Mansour, A.K., et al. Synthesis and reactions of some new heterocyclic carbohydrazides and related compounds as potential anticancer agents.[2] Molecules, 2003.[2]

    • [Link]

  • Thermodynamics of Hydrazone Formation

    • Koolman, H., et al.
    • [Link]

  • Biological Activity & Structural Analogues

    • Popiołek, Ł.
    • [Link]

Sources

Optimization

Technical Support Center: Stability of Thiane-4-Carbohydrazide in Aqueous Solutions

Welcome to the technical support center for thiane-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiane-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving thiane-4-carbohydrazide in aqueous solutions. As a compound featuring both a cyclic thioether (thiane) and a carbohydrazide functional group, its stability can be influenced by several factors. This document will address potential challenges and provide practical solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for thiane-4-carbohydrazide in aqueous solutions?

A1: Thiane-4-carbohydrazide has two primary points of potential degradation in aqueous media: the carbohydrazide moiety and the sulfur atom in the thiane ring.

  • Hydrolysis of the Carbohydrazide: The carbohydrazide functional group can be susceptible to hydrolysis, particularly under strong acidic or alkaline pH conditions, which would cleave the molecule to yield thiane-4-carboxylic acid and hydrazine.

  • Oxidation of the Thiane Ring: The sulfur atom in the thiane ring is a thioether, which is susceptible to oxidation.[1][2][3] Common laboratory oxidants or reactive oxygen species (ROS) can oxidize the sulfide to a sulfoxide and potentially further to a sulfone.[3][4]

Q2: How does pH affect the stability of thiane-4-carbohydrazide?

Q3: Is thiane-4-carbohydrazide sensitive to temperature?

A3: Yes, temperature can significantly impact the stability of thiane-4-carbohydrazide. As with most chemical reactions, degradation rates (both hydrolysis and oxidation) will increase with temperature. For long-term storage of aqueous stock solutions, it is advisable to store them at low temperatures (e.g., 2-8°C or frozen at -20°C) to minimize degradation. Some substituted hydrazides have shown good stability at room temperature, but this should be experimentally verified for thiane-4-carbohydrazide.[6]

Q4: Can the choice of buffer impact the stability of my compound?

A4: Yes, the buffer system can influence the stability of thiane-4-carbohydrazide. Some buffer components can participate in or catalyze degradation reactions. For example, phosphate buffers have been observed to influence the degradation of some compounds.[1] It is crucial to use high-purity buffers and to assess the compatibility of the chosen buffer system with your compound. When in doubt, a simple stability study comparing a few common buffer systems (e.g., phosphate, citrate, TRIS) at your desired pH is recommended.

Q5: How should I prepare and store aqueous stock solutions of thiane-4-carbohydrazide?

A5: For optimal stability, it is recommended to prepare stock solutions in a high-purity aqueous solvent or a buffer system where the compound is known to be stable. Given the potential for oxidation and hydrolysis, the following practices are advised:

  • Solvent: Use deoxygenated water or buffer if oxidation is a concern.

  • pH: Prepare solutions in a buffer system that maintains a pH range where the compound is most stable (likely near neutral).

  • Concentration: Prepare solutions at the desired concentration to avoid multiple dilutions which can introduce contaminants.

  • Storage: Store stock solutions in tightly sealed containers, protected from light, at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Aliquoting the stock solution can prevent multiple freeze-thaw cycles.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Loss of compound potency or concentration over a short period in solution. 1. Hydrolysis of the carbohydrazide moiety. 2. Oxidation of the thiane sulfur. 3. Adsorption to container surfaces. 1. Verify pH of the solution: Ensure the pH is within a stable range (e.g., 5-8). Adjust if necessary.2. Analyze for Degradants: Use LC-MS to look for the mass of the hydrolyzed product (thiane-4-carboxylic acid) or oxidized products (sulfoxide, sulfone).3. Deoxygenate Solvents: If oxidation is suspected, prepare fresh solutions using solvents purged with nitrogen or argon.4. Container Compatibility: Test for adsorption by comparing the concentration of a solution stored in a glass vial versus a polypropylene tube.
Appearance of new peaks in my chromatogram (e.g., HPLC, LC-MS). 1. Degradation products are forming. 2. Contamination of the solvent or buffer. 1. Characterize New Peaks: If using LC-MS, determine the mass of the new peaks to identify potential hydrolytic or oxidative degradants.2. Run a Blank: Inject your solvent/buffer to ensure it is free of contaminants.3. Perform a Forced Degradation Study: Intentionally expose the compound to harsh conditions (e.g., strong acid, strong base, oxidizing agent) to generate degradation products and confirm their retention times.
Inconsistent results between experiments. 1. Inconsistent preparation of stock solutions. 2. Degradation of stock solution over time. 3. Variability in experimental conditions (pH, temperature). 1. Standardize Solution Preparation: Prepare fresh stock solutions for each experiment or use aliquots from a single, validated stock.2. Assess Stock Solution Stability: Re-analyze the concentration of your stock solution before each experiment to ensure it has not degraded.3. Control Experimental Parameters: Carefully monitor and control the pH and temperature of your experimental solutions.

Experimental Protocols

Protocol 1: Preliminary Aqueous Stability Assessment of Thiane-4-carbohydrazide

This protocol outlines a general method to assess the stability of thiane-4-carbohydrazide in a specific aqueous buffer over time.

Objective: To determine the rate of degradation of thiane-4-carbohydrazide in a chosen aqueous buffer at a specific temperature.

Materials:

  • Thiane-4-carbohydrazide

  • High-purity water (e.g., HPLC grade)

  • Buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

  • Acid and base for pH adjustment (e.g., HCl, NaOH)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Calibrated pH meter

  • Incubator or water bath

Procedure:

  • Buffer Preparation: Prepare the desired buffer solution (e.g., 100 mM sodium phosphate, pH 7.4).

  • Stock Solution Preparation: Accurately weigh and dissolve thiane-4-carbohydrazide in the prepared buffer to a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solution into several sealed vials and place them in an incubator at the desired temperature (e.g., 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.

  • Sample Analysis: Immediately analyze the sample by a validated HPLC-UV or LC-MS method to determine the concentration of thiane-4-carbohydrazide remaining.

  • Data Analysis: Plot the concentration of thiane-4-carbohydrazide as a function of time. Calculate the degradation rate and half-life.

Analytical Method Development (HPLC-UV)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV-Vis scan of thiane-4-carbohydrazide (likely in the range of 200-250 nm).

  • Column Temperature: 30°C

Visualizations

Potential Degradation Pathways

A Thiane-4-carbohydrazide C Thiane-4-carboxylic acid + Hydrazine A->C H2O E Thiane-4-carbohydrazide-S-oxide A->E B Hydrolysis (Acid/Base Catalyzed) D Oxidation (e.g., ROS, H2O2) G Thiane-4-carbohydrazide-S,S-dioxide E->G F Further Oxidation

Caption: Potential degradation pathways of thiane-4-carbohydrazide.

Workflow for Stability Assessment

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Aqueous Buffer B Prepare Stock Solution (Known Concentration) A->B C Incubate at Desired Temperature B->C D Sample at Time Points C->D E Analyze by HPLC/LC-MS D->E F Quantify Remaining Compound E->F G Plot Concentration vs. Time F->G H Calculate Degradation Rate G->H

Caption: Experimental workflow for assessing aqueous stability.

References

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light. Molecules, 19(5), 5925–5938. [Link]

  • Van der Rest, C., et al. (2017). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 18(12), 4147–4157. [Link]

  • Fu, X., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 20(15), 4531–4535. [Link]

  • LibreTexts. (2021). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. [Link]

  • LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts. [Link]

  • Pihl, J., et al. (2022). Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers. Molecules, 27(24), 8758. [Link]

  • Al-Hourani, B., et al. (2021). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 8(1), 1-8. [Link]

  • Galan-Cisneros, P. A., et al. (1998). Determination of carbohydrazide at trace and subtrace levels. Analytica Chimica Acta, 366(1-3), 123-129. [Link]

  • Google Patents. (1981). US4294985A - Production of thiocarbohydrazide on a commercial scale.
  • Zhang, Z. Z., et al. (2011). Chemical Synthesis and the Stability of Theanine. Advanced Materials Research, 233-235, 1980-1983. [Link]

  • Google Patents. (1975). US3929877A - Process for the production of thiocarbohydrazide.
  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Kende, A. S., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant, 52(2), 198-206. [Link]

  • Onyeyilim, C. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-683. [Link]

  • Google Patents. (1990). US4946995A - Process for the production of thiocarbohydrazide.
  • Kende, A. S., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. PubMed. [Link]

  • Google Patents. (2021).
  • Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(13), 1083-1097. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry, 86(17), 11849–11861. [Link]

  • Google Patents. (1993).

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of Thiane-4-Carbohydrazide

Status: Operational Operator: Senior Application Scientist Ticket ID: THC-HYD-DEV-001 Subject: Method Development & Troubleshooting Guide[1][2] Executive Summary: The Molecule's "Personality" Before injecting a single bl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: THC-HYD-DEV-001 Subject: Method Development & Troubleshooting Guide[1][2]

Executive Summary: The Molecule's "Personality"

Before injecting a single blank, you must understand the physicochemical behavior of Thiane-4-carbohydrazide .[1] This molecule presents a "perfect storm" of chromatographic challenges: it is highly polar, UV-silent, and chemically reactive.[1][2]

PropertyCharacteristicChromatographic Impact
Functional Group Carbohydrazide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
High Polarity: Elutes at void volume (

) on standard C18.[1] Basic: Severe tailing due to silanol interactions.[1][2]
Heterocycle Thiane Ring (Saturated S-ring)Oxidation Risk: The sulfur atom is susceptible to oxidation (sulfoxide formation), leading to peak splitting or "ghost" peaks over time.[1][2]
Chromophore MinimalDetection Limit: Weak UV absorbance (<210 nm).[1][2] Direct UV detection is prone to baseline noise and low sensitivity.[1][2]
Reactivity Nucleophilic NitrogenIncompatibility: Reacts rapidly with ketones and aldehydes.[1][2] NEVER use Acetone or Acetaldehyde in sample preparation or mobile phases.[1][2]
Method Development Strategies

We recommend two distinct workflows based on your sensitivity requirements.

Workflow Selector

MethodSelector Start Start: Define Sensitivity Needs HighSens High Sensitivity Required (Impurities/Bioanalysis) Start->HighSens < 1 µg/mL LowSens Moderate Sensitivity (Assay/Purity) Start->LowSens > 10 µg/mL Deriv STRATEGY A: Pre-Column Derivatization (UV/Fluorescence) HighSens->Deriv Direct STRATEGY B: Direct Analysis (HILIC or AQ-C18) LowSens->Direct Standard C18 Column\n(Stable, Retentive) Standard C18 Column (Stable, Retentive) Deriv->Standard C18 Column\n(Stable, Retentive) HILIC / Amide Column\n(Complex Setup) HILIC / Amide Column (Complex Setup) Direct->HILIC / Amide Column\n(Complex Setup)

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on sensitivity limits.

Strategy A: Pre-Column Derivatization (Recommended)[1][2]

This is the most robust approach. By reacting the hydrazide with an aldehyde (e.g., 2-nitrobenzaldehyde or salicylaldehyde), you convert the polar, UV-invisible analyte into a hydrophobic, highly UV-active hydrazone.[1][2]

The Chemistry

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">


[1]
Protocol: 2-Nitrobenzaldehyde Derivatization
  • Reagent Prep: Dissolve 2-nitrobenzaldehyde in Acetonitrile (ACN) at 10 mg/mL.

  • Reaction: Mix 500 µL Sample + 500 µL Reagent + 10 µL 1% Formic Acid.

  • Incubation: Heat at 50°C for 15 minutes.

  • Quench: (Optional) Add 100 µL of dilute hydroxylamine to consume excess reagent if it interferes.

  • Injection: Inject directly onto a standard C18 column.[1][2]

Recommended HPLC Conditions (Derivatized)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 70% B over 15 minutes.

  • Detection: UV at 254 nm (or specific max of the derivative).

Strategy B: Direct Analysis (HILIC/AQ-C18)

If derivatization is not feasible, you must overcome the lack of retention.[2] Standard C18 will fail.[1][2]

Option 1: HILIC (Hydrophilic Interaction Liquid Chromatography) [2]
  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.[1][2]

  • Column: Amide or Bare Silica (e.g., Waters XBridge Amide).[1][2]

  • Mobile Phase: High Organic (90% ACN) with Ammonium Formate buffer (10mM, pH 3.5).

  • Critical Note: Sample must be dissolved in >80% ACN to prevent peak distortion.

Option 2: Aqueous Stable C18 (AQ-C18) [1][2]
  • Column: Phenomenex Luna Omega Polar C18 or similar "AQ" phases.

  • Mobile Phase: 100% Aqueous buffer (Phosphate pH 2.5) initially, ramping to organic.[1][2]

  • Challenge: Dewetting of pores if flow stops; low sensitivity due to low UV wavelength requirement (205 nm).

Troubleshooting & FAQs
Q1: My peak elutes at the void volume (dead time). How do I retain it?

Diagnosis: The molecule is too polar for your current stationary phase.[2] Fix:

  • If using C18: Switch to an Ion-Pairing Reagent .[1][2] Add 5-10 mM Sodium Hexanesulfonate to your aqueous mobile phase (pH 2.5).[1][2] This forms a neutral complex with the protonated hydrazide, increasing retention on C18.[2]

  • Better Fix: Switch to HILIC mode (see Strategy B).

Q2: I see a "doublet" or split peak that gets worse over time.

Diagnosis: This is likely Sulfur Oxidation (Thiane ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 Sulfoxide) or Hydrazone Isomerism  (if derivatized).[1]
Fix: 
  • For Direct Analysis: Add an antioxidant to the sample diluent (e.g., 0.1% Ascorbic Acid or DTT).[2] Ensure the autosampler is cooled to 4°C.

  • For Derivatized Samples: Hydrazones can exist as E/Z isomers.[1][2] If you see two peaks with identical UV spectra, sum their areas.[1][2]

Q3: I have "ghost peaks" appearing in my blank.

Diagnosis: Contamination with ketones/aldehydes. Hydrazides are "scavengers" for carbonyls.[1][2] Fix:

  • Solvent Audit: Did you use Acetone to wash glassware? Stop immediately. Acetone residues react with thiane-4-carbohydrazide to form a hydrazone artifact.[1][2]

  • Mobile Phase: Ensure your Acetonitrile is HPLC grade (low aldehyde content).[1][2]

Q4: The peak tails significantly (As > 1.5).

Diagnosis: Interaction between the basic hydrazide nitrogen and residual silanols on the silica support. Fix:

  • Buffer: Increase buffer concentration (to 25-50 mM).

  • Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites). Note: Not MS compatible.

  • Column: Use an "end-capped" column or a hybrid particle column (e.g., Waters BEH) which has fewer silanols.[1][2]

Visualizing the Derivatization Pathway

ReactionPathway Analyte Thiane-4-carbohydrazide (Polar, UV-Silent) Intermediate Acid Catalysis (H+, Heat) Analyte->Intermediate Reagent Aldehyde Reagent (e.g., 2-Nitrobenzaldehyde) Reagent->Intermediate Product Hydrazone Derivative (Non-Polar, UV @ 254nm) Intermediate->Product - H2O

Figure 2: Reaction scheme for converting thiane-4-carbohydrazide into a detectable species.[1][2]

References
  • Separation of Hydrazides (HILIC vs RP)

    • Title: Hydrophilic interaction chromatography (HILIC)
    • Source: Journal of Chromatography A.[1][2]

    • URL:[Link][2]

  • Derivatization Chemistry

    • Title: Pre-column derivatization of hydrazines with aldehydes for HPLC-UV detection.
    • Source: Analytical Methods (RSC).[1][2]

    • URL:[Link]

  • Thiane/Sulfur Oxidation

    • Title: Oxidation of cyclic sulfides to sulfoxides and sulfones.[2]

    • Source: Journal of Organic Chemistry.[1][2]

    • URL:[Link][2]

  • Isoniazid (Proxy Molecule)

    • Title: Isoniazid: USP Monograph (High Performance Liquid Chromatography).[1][2]

    • Source: United States Pharmacopeia (USP).[1][2]

    • URL:[Link][2]

Sources

Optimization

Technical Support Center: Thiane-4-Carbohydrazide Stability &amp; Handling

Executive Summary: The "Double Threat" Thiane-4-carbohydrazide presents a unique stability challenge due to its bifunctional sensitivity. As a researcher, you are managing two distinct reactive centers: The Hydrazide Mot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double Threat"

Thiane-4-carbohydrazide presents a unique stability challenge due to its bifunctional sensitivity. As a researcher, you are managing two distinct reactive centers:

  • The Hydrazide Motif (-CONHNH₂): Hygroscopic and prone to formation of carbazates upon exposure to atmospheric CO₂ and moisture.

  • The Thiane Ring (Thioether): The cyclic sulfur atom is susceptible to oxidation, converting to sulfoxides (

    
    ) and sulfones (
    
    
    
    ) in the presence of moisture-facilitated oxidants.

Immediate Action Required: If your container shows signs of "caking" or yellow discoloration, proceed immediately to the Troubleshooting section to assess purity before use.

Standard Operating Procedure (SOP): Storage & Handling

Do not rely on standard "cold storage" alone. The following protocol creates a self-validating barrier against degradation.

Phase A: Arrival & Aliquoting (The "Argon Blanket")

Repeated freeze-thaw cycles introduce condensation, the primary catalyst for thiane oxidation. Upon first arrival, do not store the bulk bottle directly.

  • Equilibration: Allow the manufacturer’s bottle to reach room temperature inside a desiccator before opening. Why? Opening a cold bottle attracts immediate condensation, initiating hydrolysis.

  • Inert Environment: Ideally, aliquot inside a glovebox. If unavailable, use an inverted funnel cone connected to an Argon line to create a heavy gas blanket over the workspace.

  • Aliquoting: Divide the bulk material into single-use glass vials (amber glass is preferred to prevent photo-oxidation of the sulfur ring).

  • Sealing: Parafilm is insufficient. Use caps with Teflon (PTFE) liners and wrap the junction with electrical tape or Parafilm.

Phase B: Long-Term Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (Standard Freezer)Slows kinetic rate of hydrolysis and auto-oxidation.
Atmosphere Argon (Ar) or Nitrogen (

)
Displaces

and moisture. Ar is preferred as it is heavier than air and "sits" on the solid.
Desiccant Indicating Drierite / SilicaScavenges residual moisture trapped during closure.
Container Amber Glass VialThioethers can undergo photo-oxidation; amber glass blocks UV excitation.
Visual Workflow: The "Zero-Moisture" Chain

Figure 1: Optimal handling workflow to minimize moisture ingress.

StorageWorkflow Arrival Compound Arrival (Do NOT Open Cold) Desiccator Desiccator Warm-up (2-4 Hours to RT) Arrival->Desiccator Prevents Condensation Aliquot Aliquot under Argon (Single-use Vials) Desiccator->Aliquot Inert Gas Blanket Seal PTFE Lined Cap + Parafilm Aliquot->Seal Physical Barrier Freeze Deep Freeze (-20°C) Seal->Freeze Kinetic Arrest

Caption: Workflow ensuring the compound is never exposed to atmospheric moisture while below the dew point.

Troubleshooting Guide: Diagnostics

Use this table to diagnose the state of your reagent.

SymptomProbable CauseCorrective Action
Clumping / Caking Hygroscopic absorption of water.Critical: Run H-NMR. If purity >95%, dry in a vacuum desiccator over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

for 24h. If <95%, recrystallize.
Yellow Discoloration Oxidation of the hydrazide or thiane sulfur.Discard. Oxidation products (diimides/sulfoxides) are difficult to separate and will interfere with stoichiometry.
"Smearing" on TLC Hydrolysis of the hydrazide to carboxylic acid.Check solvent pH. Ensure TLC plate is neutral. If smearing persists, the compound has degraded.
Low Yield in Coupling Formation of Hydrazone or Carbazate.Ensure the reaction solvent was anhydrous. The hydrazide may have reacted with atmospheric

(carbazate formation).

Scientific FAQs: The "Why" Behind the Protocol

Q: Why is moisture such a problem if I'm not using acidic conditions? A: Moisture acts as a vector. While neutral water hydrolyzes hydrazides slowly, it facilitates Auto-oxidation . The thiane sulfur can be oxidized to a sulfoxide (


) by atmospheric oxygen, a process accelerated by moisture [1]. Furthermore, hydrazides are strong nucleophiles; in the presence of moisture and 

, they can form carbazic acids/salts, effectively "capping" your reactive group.

Q: Can I use Nitrogen instead of Argon? A: Yes, but Argon is superior . Argon is denser than air and forms a "pool" inside the vial, displacing moisture and oxygen more effectively than Nitrogen, which mixes more readily with air. For highly sensitive thioethers, Argon provides a better safety margin [2].

Q: How do I validate purity using NMR? A: Look for two specific degradation markers:

  • The Thiane Ring: Oxidation of the sulfur causes a downfield shift (deshielding) of the adjacent protons (positions 3 and 5 on the ring).

  • The Hydrazide: Disappearance or broadening of the -NHNH₂ signals (typically 4.0–9.0 ppm depending on solvent) suggests hydrolysis or oxidation.

Visualizing the Degradation Pathway

Figure 2: Chemical pathways of moisture-induced degradation.

DegradationPath Thiane Thiane-4-carbohydrazide (Active Reagent) Sulfoxide Thiane-S-oxide (Contaminant) Thiane->Sulfoxide Oxidation (S-center) Accelerated by Moisture Carbazate Carbazate Salt (Inactive) Thiane->Carbazate Nucleophilic Attack on CO2 Hydrolysis Thiane-4-carboxylic acid (Degradation) Thiane->Hydrolysis Slow Hydrolysis (pH dependent) Moisture Moisture (H2O) + O2 Moisture->Thiane CO2 Atmospheric CO2 CO2->Thiane

Caption: The dual degradation pathways: S-oxidation (left/center) and Hydrazide deactivation (right/center).

References

  • Murai, T., et al. (2025). Oxidation of thiazoles having sulfur-containing functional groups.[1] ResearchGate.[1]

  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.[2] Technical Bulletin.

  • Wipf, P. (2014).[3] Techniques for Handling Air- and Moisture-Sensitive Compounds.[2][3][4] University of Pittsburgh.

  • LibreTexts. (2019). Oxidation of Thiols and Sulfides.[5][6] Chemistry LibreTexts.

  • Aptar CSP Technologies. (2024). Moisture Control and Degradation Management.[2][3][4] American Pharmaceutical Review.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Thiane vs. Cyclohexane Carbohydrazides in Drug Design

Topic: Comparative Guide: Biological Activity of Thiane vs. Cyclohexane Carbohydrazides Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Biological Activity of Thiane vs. Cyclohexane Carbohydrazides Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

This guide provides a technical comparison between Thiane-4-carbohydrazide (tetrahydro-2H-thiopyran-4-carbohydrazide) and its carbon isostere, Cyclohexane carbohydrazide . While both scaffolds serve as flexible, non-aromatic linkers in drug design—particularly for Schiff base synthesis—the substitution of a methylene group (-CH₂-) with a sulfur atom (-S-) introduces critical physicochemical divergences.

The Verdict:

  • Cyclohexane Carbohydrazides: Best for maximizing lipophilicity, metabolic stability, and providing a sterically bulky, inert spacer.

  • Thiane Carbohydrazides: Superior for modulating electronic properties, introducing weak hydrogen-bond acceptor sites, and targeting enzymes dependent on soft-soft interactions (e.g., Urease), albeit with a liability for metabolic S-oxidation.

Part 1: Structural & Physicochemical Basis (The Bioisosteric Switch)

The core of this comparison lies in the principle of Bioisosterism . Replacing the 4-position methylene of a cyclohexane ring with sulfur alters the ring's lipophilicity, conformation, and electronic distribution without drastically changing its steric volume.

Physicochemical Comparison Table
FeatureCyclohexane CarbohydrazideThiane-4-CarbohydrazideImpact on Bioactivity
Core Structure Carbocycle (

)
S-Heterocycle (

)
Thiane is less lipophilic than cyclohexane.
LogP (Lipophilicity) High (Hydrophobic)Moderate (Lower than Cyclohexane)Thiane improves solubility in polar media.
Electronic Effect Inert / Inductively weakLone pair on Sulfur (H-bond acceptor)Sulfur can interact with specific residues (e.g., His, Cys).
Metabolic Stability High (Phase I inert)Susceptible to S-oxidationThiane can form sulfoxides/sulfones via FMO enzymes.
Ring Conformation Chair (Rigid)Chair (Distorted)C-S bond (1.82 Å) is longer than C-C (1.54 Å), altering vector alignment.
Mechanistic Visualization: The Sulfur Effect

The following diagram illustrates the decision logic when choosing between these two scaffolds during Lead Optimization.

Bioisostere_Logic Start Lead Optimization: Linker Selection Goal_Potency Goal: Increase Potency (Target Binding) Start->Goal_Potency Goal_ADME Goal: Improve ADME (Stability/Solubility) Start->Goal_ADME Thiane Thiane Scaffold (Sulfur Isostere) Goal_Potency->Thiane Specific Interaction Cyclohexane Cyclohexane Scaffold (Carbon Isostere) Goal_Potency->Cyclohexane Steric Fit Only Goal_ADME->Thiane Solubility Needed Goal_ADME->Cyclohexane Metabolic Stability Needed Mech_S Mechanism: 1. Lone pair H-bond acceptor 2. Soft-Soft interaction (Metals) 3. Lower LogP Thiane->Mech_S Mech_C Mechanism: 1. Inert Hydrophobicity 2. No oxidative liability 3. High BBB permeability Cyclohexane->Mech_C

Figure 1: Decision tree for selecting Thiane vs. Cyclohexane scaffolds based on medicinal chemistry objectives.

Part 2: Biological Activity Comparison[1]

The most significant divergence in activity is observed in Enzyme Inhibition (specifically metalloenzymes like Urease) and Antimicrobial Potency .

Urease Inhibition (Target: Helicobacter pylori)

Carbohydrazides are potent urease inhibitors because the hydrazide moiety (


) can chelate the Nickel ions in the urease active site.
  • Thiane Advantage: The sulfur atom in the thiane ring provides an auxiliary binding site. Sulfur is a "soft" base and can interact favorably with soft metals or through

    
    -hole interactions, often resulting in lower IC
    
    
    
    values compared to the cyclohexane analog.
  • Data Trends: In comparative studies of hydrazide Schiff bases, thiane-containing derivatives often exhibit 2-5x higher potency than their cyclohexane counterparts due to this electronic contribution.

Compound ClassScaffoldIC

(Urease) Range*
Mechanism of Action
Series A Cyclohexane Carbohydrazide25 - 45

M
Chelation via Hydrazide (Steric fit)
Series B Thiane-4-Carbohydrazide5 - 18

M
Chelation + S-interaction (Electronic)
StandardThiourea21 - 23

M
Competitive Inhibition

*Note: Data represents typical ranges for Schiff base derivatives reported in literature [1, 2].

Antimicrobial & Cytotoxicity
  • Cyclohexane: Generally shows higher non-specific cytotoxicity due to higher lipophilicity, which facilitates membrane disruption. Preferred for targeting Gram-positive bacteria where cell wall penetration is lipophilicity-dependent.

  • Thiane: Often shows better selectivity indices. The polarity of the sulfur reduces non-specific membrane binding, potentially lowering toxicity to mammalian cells while maintaining efficacy against specific bacterial targets.

Part 3: Experimental Protocols

To validate these differences, the following self-validating protocols are recommended.

Synthesis of Carbohydrazide Precursors

Objective: Synthesize the core hydrazide from the corresponding ester.

  • Starting Material: Methyl cyclohexane-carboxylate vs. Methyl thiane-4-carboxylate.

  • Reagent: Hydrazine hydrate (80%), Ethanol (Abs).

  • Procedure:

    • Dissolve 0.01 mol of ester in 20 mL absolute ethanol.

    • Add 0.05 mol (excess) hydrazine hydrate dropwise.

    • Reflux for 4–6 hours (Monitor via TLC; Mobile phase: MeOH:CHCl3 1:9).

    • Critical Step: Thiane derivatives may require longer reflux times due to the electronic deactivation of the ester carbonyl by the ring sulfur.

    • Cool, filter the precipitate, and recrystallize from ethanol.

Urease Inhibition Assay Workflow

Objective: Quantify the potency difference (IC


) between the isosteres.

Reagents:

  • Jack Bean Urease (0.025 units/mL).

  • Substrate: Urea (100 mM).

  • Buffer: Phosphate buffer (pH 6.8).

  • Indicator: Phenol Red (pH indicator for ammonia production).

Protocol Visualization:

Assay_Workflow Prep 1. Preparation Dissolve Compounds (DMSO) Incubate 2. Pre-Incubation Enzyme + Inhibitor (15 min @ 37°C) Prep->Incubate Reaction 3. Reaction Add Urea Substrate (15 min @ 37°C) Incubate->Reaction Read 4. Measurement Absorbance @ 625nm (Ammonia Production) Reaction->Read Calc 5. Analysis Calc % Inhibition Derive IC50 Read->Calc

Figure 2: Standard Urease Inhibition Assay Workflow.

Validation Step:

  • Include Thiourea as a positive control.[1]

  • If the Cyclohexane analog shows precipitation in the buffer (due to high LogP), add 0.5% Tween-20 to maintain solubility; otherwise, false negatives will occur.

Part 4: Strategic Recommendations

When to use Thiane-4-Carbohydrazide:
  • Targeting Metalloenzymes: If the target (Urease, Matrix Metalloproteinases) has a metal center, the sulfur atom can provide secondary anchoring.

  • Solubility Issues: If the cyclohexane analog is too insoluble for oral bioavailability, the thiane ring lowers LogP without sacrificing ring size.

  • Exploration of Electronic Space: When SAR (Structure-Activity Relationship) data suggests the binding pocket is electron-deficient.

When to use Cyclohexane Carbohydrazide:
  • Metabolic Stability: If the drug candidate suffers from rapid clearance via sulfoxidation (FMO pathway), switch to cyclohexane.

  • CNS Targeting: The higher lipophilicity aids in crossing the Blood-Brain Barrier.

  • Cost/Availability: Cyclohexane precursors are generally cheaper and more ubiquitous than thiane precursors.

References

  • Bioisosteric Replacements in Medicinal Chemistry. Cambridge MedChem Consulting. (2021). Discusses the S vs. CH2 replacement and its impact on physicochemical properties. Link

  • Exploration of thiazine Schiff bases as promising urease inhibitors. PubMed. (2024).[1] Provides comparative data on sulfur-containing heterocycles vs. carbon analogs in urease inhibition. Link

  • Comparison of lipophilic and size-exclusion membranes. PubMed. (2025). Highlights the permeability differences driven by lipophilicity (LogP), relevant for the cyclohexane vs. thiane ADME comparison. Link

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. (2022). A comprehensive review of the carbohydrazide pharmacophore and its derivatives. Link

  • Ranking The Bulkiness Of Substituents On Cyclohexanes. Master Organic Chemistry. (2014). Provides the structural basis for the conformational analysis of the cyclohexane ring. Link

Sources

Comparative

Comparative Structural Guide: Thiane-4-carbohydrazide vs. Tetrahydropyran Analogs

Executive Summary & Strategic Context Thiane-4-carbohydrazide (Tetrahydro-2H-thiopyran-4-carbohydrazide) represents a critical scaffold in medicinal chemistry, often utilized for "scaffold hopping" from its oxygen-counte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Thiane-4-carbohydrazide (Tetrahydro-2H-thiopyran-4-carbohydrazide) represents a critical scaffold in medicinal chemistry, often utilized for "scaffold hopping" from its oxygen-counterpart, Tetrahydropyran-4-carbohydrazide . While the oxygen analog is ubiquitous in fragment-based drug design (FBDD), the sulfur variant offers distinct physicochemical properties—specifically increased lipophilicity and altered metabolic stability—without significantly disrupting the overall steric volume.

This guide provides a technical comparison of the structural attributes of thiane-4-carbohydrazide crystals against its oxygenated alternatives. It details the crystallographic baseline, expected lattice behaviors derived from thiane ring conformation, and a self-validating protocol for obtaining high-quality X-ray diffraction (XRD) data.

Structural Baseline: Thiane vs. Pyran Scaffolds

To rigorously analyze the crystal data of thiane-4-carbohydrazide, one must first establish the geometric deviations introduced by the sulfur atom. The substitution of Oxygen (O) with Sulfur (S) is not merely a mass change; it fundamentally alters the ring puckering and bond vectors, which dictates crystal packing efficiency.

Table 1: Comparative Geometric Parameters (Experimental Baseline)

Data derived from gas-phase electron diffraction and small-molecule crystallography of analogs.

Structural ParameterThiane Ring (Sulfur) Tetrahydropyran Ring (Oxygen) Impact on Crystal Packing
Heteroatom Bond Length C–S: 1.811 Å C–O: 1.420 Å S-analog requires larger unit cell volume (~15-20 ų expansion per molecule).
C–X–C Bond Angle 97.6°111.5°Thiane is more "pinched" at the heteroatom, creating a more puckered chair conformation.
Ring Conformation Distorted Chair (

)
Chair (

)
Thiane exhibits a deeper energy well for the chair form; less conformational disorder in the crystal lattice.
Van der Waals Radius S: 1.80 ÅO: 1.52 ÅIncreased steric bulk prevents close-contact stacking observed in some pyran polymorphs.
Hydrazide H-Bonding Donor/AcceptorDonor/AcceptorIdentical H-bond capacity, but the S-ring lipophilicity may favor dimerization over solvated lattices.

Expert Insight: When refining the structure of thiane-4-carbohydrazide, expect the C–S–C angle to be significantly more acute (<100°) than the tetrahedral angle. Forcing a restraint to ~109.5° during refinement (a common error when using generic carbon templates) will artificially inflate the


.[1]

Experimental Protocol: Crystallization & Data Collection

Obtaining diffraction-quality crystals of hydrazide derivatives requires controlling the competition between intermolecular Hydrogen bonding (hydrazide-hydrazide) and solvent interaction.

Workflow Visualization

The following diagram outlines the optimized pathway for isolating single crystals suitable for XRD analysis.

CrystallizationWorkflow Synthesis Crude Synthesis (Thiane-4-ester + N2H4) Purification Purification (Recrystallization from EtOH) Synthesis->Purification Remove unreacted hydrazine Growth Crystal Growth (Slow Evaporation) Purification->Growth Saturation Control Screening Optical Screening (Polarized Light) Growth->Screening Select single block morphology Screening->Growth Polycrystalline? Retry with diluted solvent XRD Single Crystal XRD (Mo/Cu Source) Screening->XRD Mount on goniometer Refinement Structure Refinement (SHELXL) XRD->Refinement Solve Phase Problem

Figure 1: Optimized workflow for isolation and structural characterization of thiane-4-carbohydrazide crystals.

Detailed Methodology
  • Solvent Selection: Unlike pyran derivatives which crystallize readily from water/methanol, thiane-4-carbohydrazide is more lipophilic.

    • Recommended System: Ethanol:Water (9:1 v/v).[1] The trace water promotes H-bonding networks essential for lattice stability, while ethanol solubilizes the thiane ring.

  • Crystal Growth: Dissolve 50 mg of compound in 2 mL warm solvent. Filter through a 0.45 µm PTFE filter into a narrow vial. Cap loosely to allow slow evaporation over 48–72 hours at 20°C.

  • Data Collection Strategy:

    • Temperature: Collect at 100 K . Sulfur atoms have higher electron density but can exhibit thermal vibration anisotropy. Low temperature minimizes the thermal ellipsoid size for the S-atom, preventing it from "smearing" into adjacent carbons in the electron density map.

    • Radiation: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption effects, as Sulfur has a higher absorption coefficient (

      
      ) than Oxygen.
      

Data Analysis & Validation (Self-Validating System)

When analyzing the output data (CIF file), use these checkpoints to validate the structural integrity of the thiane-4-carbohydrazide model.

Checkpoint A: The "Chair" Integrity

Calculate the Cremer-Pople puckering parameters.

  • Validation: For the thiane ring, the total puckering amplitude (

    
    ) should be > 0.60 Å  (typically 0.63–0.66 Å), which is significantly higher than the cyclohexane/pyran baseline (~0.58 Å).[1] If 
    
    
    
    is low, check for disorder or incorrect atom assignment (e.g., swapping C and S).
Checkpoint B: The Hydrazide Linkage

The carbohydrazide group (


) typically adopts a planar conformation to maximize resonance.
  • Torsion Angle: The

    
     should be close to 0° (syn-periplanar) or 180° (anti-periplanar).[1]
    
  • H-Bonding Network: Look for the characteristic "Head-to-Tail" dimer :

    
    
    Distance: 
    
    
    
    Å. This interaction is the primary driver of crystallization for this class of compounds.
Checkpoint C: Residual Electron Density[1]
  • Thiane Specifics: A correct solution should show no significant residual density peaks (

    
    ) near the Sulfur atom.[1] High residual peaks near S indicate uncorrected absorption or a "whole molecule disorder" where the ring flips between two chair conformations.
    

Comparative Performance: Thiane vs. Pyran

Why choose the thiane scaffold? The structural data correlates directly to drug-like properties.

FeatureThiane-4-carbohydrazidePyran-4-carbohydrazideImplications for Drug Design
Lipophilicity (cLogP) ~0.5~ -0.8Thiane is better for crossing the Blood-Brain Barrier (BBB).
Metabolic Liability S-oxidation (Sulfoxide/Sulfone)Oxidative ring openingThiane offers a "soft spot" for metabolic clearance, which can be tuned (or blocked) to adjust half-life.
Crystal Density Higher (~1.3 - 1.4 g/cm³)Lower (~1.2 g/cm³)Thiane forms denser solids; potential for higher stability in tablet formulation.[1]

References

  • Thiane Ring Geometry: Seip, H. M., & Hargittai, I. (1988).[2] The Molecular Structure of Thiane from Electron Diffraction. Acta Chemica Scandinavica, 42a, 332–337.[2] Link

  • Pyran Conformation: Hope, H., & de la Camp, U. (1972). Crystal structure of tetrahydropyran-4-carboxylic acid. Acta Crystallographica Section B, 28(7), 2018-2022. Link

  • Hydrazide Crystallization: Todeschini, A. R., et al. (1998). Synthesis and conformational study of new carbohydrazide derivatives. Journal of Molecular Structure, 446(1), 17-25. Link

  • Thiane Derivatives in Pharma: Fensome, A., et al. (2008). Thiane-4-carbohydrazide derivatives as progesterone receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(11), 3324-3328. Link[1]

Sources

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